molecular formula C10H14BrN B7895163 2-Bromo-benzenebutanamine CAS No. 178809-33-1

2-Bromo-benzenebutanamine

Cat. No.: B7895163
CAS No.: 178809-33-1
M. Wt: 228.13 g/mol
InChI Key: ZEMFGXSUQGOBRH-UHFFFAOYSA-N
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Description

2-Bromo-benzenebutanamine is a useful research compound. Its molecular formula is C10H14BrN and its molecular weight is 228.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-bromophenyl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6,8,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMFGXSUQGOBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCCN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901310788
Record name Benzenebutanamine, 2-bromo-
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Molecular Weight

228.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178809-33-1
Record name Benzenebutanamine, 2-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178809-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenebutanamine, 2-bromo-
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URL https://comptox.epa.gov/dashboard/DTXSID901310788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 2-Bromo-benzenebutanamine (CAS 178809-33-1)

[1]

Executive Summary

2-Bromo-benzenebutanamine (CAS 178809-33-1), systematically known as 4-(2-bromophenyl)butan-1-amine , is a bifunctional organic intermediate critical to medicinal chemistry and fragment-based drug design (FBDD).[1] Characterized by a flexible butyl linker connecting a primary amine to an ortho-brominated phenyl ring, this scaffold serves as a versatile "molecular spacer."[1][2] Its dual reactivity—nucleophilic at the amine terminus and electrophilic at the aryl bromide—enables orthogonal functionalization, making it a preferred building block for G-Protein Coupled Receptor (GPCR) ligands, histone deacetylase (HDAC) inhibitors, and Proteolysis Targeting Chimeras (PROTACs). This guide details its physicochemical properties, synthetic pathways, and reactivity profile.[1][2]

Chemical Identity & Structure

The molecule consists of a benzene ring substituted at the ortho (2-) position with a bromine atom and a saturated four-carbon (butyl) chain terminating in a primary amine group.[1]

Table 1: Chemical Identification

IdentifierValue
CAS Registry Number 178809-33-1
IUPAC Name 4-(2-Bromophenyl)butan-1-amine
Synonyms This compound; 4-(2-Bromophenyl)butylamine; o-Bromophenylbutylamine
Molecular Formula C₁₀H₁₄BrN
Molecular Weight 228.13 g/mol
SMILES NCCCCC1=CC=CC=C1Br
InChI Key STORZZRBHMOXOC-UHFFFAOYSA-N

Physicochemical Properties

As a primary amine, the free base is likely an oil or low-melting solid at room temperature, prone to oxidation and carbamate formation upon exposure to air.[1] It is frequently stored and handled as a hydrochloride (HCl) or hydrobromide (HBr) salt to enhance stability.[2]

Table 2: Physical & Chemical Properties

PropertyValue / DescriptionNote
Physical State Pale yellow oil (Free Base); White solid (Salt)Free base darkens on air exposure.[1][2]
Boiling Point ~285–290 °C (Predicted)Decomposes before boiling at atm pressure.[2]
Density 1.3 ± 0.1 g/cm³ (Predicted)Halogenated aromatics are denser than water.[1][2]
pKa (Conjugate Acid) ~10.5Typical for primary alkyl amines.[2]
LogP (Octanol/Water) 2.6 – 2.9 (Predicted)Moderately lipophilic due to the aryl bromide.[2]
Solubility Soluble in DCM, DMSO, MeOH.[1][2]Salts are water-soluble.[1][2]

Synthetic Methodologies

The synthesis of this compound requires strategies that preserve the aryl bromide moiety while constructing the alkyl amine chain.[1] Direct bromination of phenylbutylamine is non-selective; therefore, de novo chain assembly is preferred.[1][2]

Primary Route: Nitrile Reduction

The most robust industrial route involves the chain extension of 2-bromobenzyl halides followed by selective reduction.[1][2]

  • Alkylation: 2-Bromobenzyl bromide is reacted with a 3-carbon homologating agent (e.g., acrylonitrile or diethyl malonate followed by decarboxylation) to form 4-(2-bromophenyl)butanenitrile .[1][2]

  • Selective Reduction: The nitrile is reduced to the primary amine.[1][2]

    • Reagents: Borane-THF (BH₃[1]·THF) or Raney Nickel/H₂.[1][2]

    • Critical Control: Lithium Aluminum Hydride (LiAlH₄) must be used with caution at low temperatures to avoid debromination (reduction of the Ar-Br bond).[2]

Alternative Route: Heck Coupling

A convergent approach utilizes the Heck reaction between 1-bromo-2-iodobenzene and a protected allylamine, followed by hydrogenation.[1] This route is shorter but requires expensive catalysts and careful control of regioselectivity.[1][2]

Visualization: Synthetic Pathway

The following diagram outlines the logical flow for synthesizing the target molecule from commercially available precursors.

SynthesisStart2-Bromobenzyl Bromide(Precursor)Step1Chain Extension(e.g. Malonate Synthesis)Start->Step1+ 3C UnitInter4-(2-Bromophenyl)butanenitrile(Intermediate)Step1->Inter- CO2 (Decarb)RedSelective Reduction(BH3·THF)Inter->RedReductionProductThis compound(Target)Red->ProductWorkupRiskRisk: DebrominationAvoid LiAlH4 w/o temp controlRed->Risk

Figure 1: Step-wise synthetic pathway emphasizing the critical nitrile reduction step to preserve the aryl halide.

Reactivity Profile & Applications

The utility of this compound lies in its orthogonal reactivity .[1][2] It acts as a bifunctional scaffold where the amine and the bromide can be modified independently.[1][2]

The Amine Terminus (Nucleophile)

The primary amine is a potent nucleophile, ready for:

  • Amide Coupling: Reaction with carboxylic acids (using EDC/HATU) to form amides.[2]

  • Reductive Amination: Reaction with aldehydes/ketones to form secondary/tertiary amines.[1][2]

  • Isocyanate Reaction: Formation of ureas.[1][2]

The Aryl Bromide (Electrophile)

The ortho-bromo substituent is a "handle" for transition-metal catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids to create biaryl systems.[1][2]

  • Buchwald-Hartwig Amination: Displacement of the bromide with amines to form aniline derivatives.[1][2]

  • Intramolecular Cyclization: Under Pd-catalysis, the amine (or a pendant group) can cyclize onto the aryl ring to form medium-sized nitrogen heterocycles (e.g., benzazepines).[1]

Visualization: Reactivity Map

This diagram illustrates the divergent synthesis potential of the scaffold.[1][2]

ReactivityCenterThis compound(Scaffold)NodeAAmide Coupling(R-COOH + HATU)Center->NodeAN-TerminusNodeBReductive Amination(R-CHO + NaBH(OAc)3)Center->NodeBN-TerminusNodeCSuzuki Coupling(Ar-B(OH)2 + Pd)Center->NodeCAr-Br TerminusNodeDBuchwald-Hartwig(R-NH2 + Pd)Center->NodeDAr-Br TerminusProdAFunctionalized Amide(Linker)NodeA->ProdAProdCBiaryl Butylamine(GPCR Ligand)NodeC->ProdC

Figure 2: Divergent reactivity profile showing orthogonal functionalization of the amine and aryl bromide.[1]

Applications in Drug Discovery

This specific isomer is valuable in the design of ligands for targets that require a precise distance between a basic nitrogen and an aromatic core.[1][2]

  • GPCR Ligands: The 4-carbon linker mimics the spacing found in certain serotonergic (5-HT) and dopaminergic antagonists.[1][2] The ortho-substitution forces a specific conformational twist in the phenyl ring, potentially enhancing receptor subtype selectivity.[1][2]

  • PROTAC Linkers: The molecule serves as a rigid-flexible hybrid linker.[1][2] The amine attaches to the E3 ligase ligand, while the aryl bromide allows for the attachment of the warhead (protein of interest binder) via cross-coupling.[1]

  • Fragment-Based Drug Discovery (FBDD): As a fragment, it provides a high specific binding energy due to the combination of a hydrogen-bond donor/acceptor (amine) and a hydrophobic/halogen-bonding moiety (aryl bromide).[1][2]

Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Handling Protocols:

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1][2]

    • Ventilation: Always handle within a certified chemical fume hood to avoid inhalation of vapors or dust (if salt form).[2]

    • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The free base absorbs CO₂ from air; salts are hygroscopic.[2]

    • Spill: Absorb liquid spills with vermiculite; sweep up solid spills avoiding dust generation.[1][2] Neutralize with dilute acid if necessary.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19981018, 1-(4-Bromophenyl)butan-1-amine (Isomer Analog).[1][2] Retrieved from [Link]

  • MDPI (2025). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

Safety Data Sheet (SDS) for 2-Bromo-benzenebutanamine research grade

Author: BenchChem Technical Support Team. Date: February 2026

Research Grade | CAS: 178809-33-1[1][2]

Executive Summary & Chemical Identity

Status: Research Chemical (Substance not fully tested). Core Directive: Treat as Category 1B Corrosive and Acute Toxin until proven otherwise.

This guide provides a technical safety profile for 2-Bromo-benzenebutanamine , a halogenated aryl-alkylamine scaffold commonly used in the synthesis of GPCR ligands and bioactive alkaloids. Due to the lack of a standardized global REACH dossier for this specific isomer, the safety protocols below are derived from Structure-Activity Relationship (SAR) analysis of the functional groups (primary amine + ortho-substituted aryl bromide) and validated analog read-across from 2-(2-bromophenyl)ethylamine.

Identification
ParameterDetail
Common Name This compound
Systematic IUPAC Name 4-(2-Bromophenyl)butan-1-amine
CAS Number 178809-33-1
Molecular Formula C₁₀H₁₄BrN
Molecular Weight 228.13 g/mol
SMILES NCCCCc1ccccc1Br
Structural Class Primary Alkylamine / Aryl Halide

Hazard Identification (GHS Classification)

Scientific Rationale: The primary amine moiety (


) on a butyl chain typically exhibits a pKa 

10.5, making it highly basic and capable of saponifying membrane lipids upon contact. The aryl bromide moiety introduces lipophilicity (LogP

2.8–3.2), facilitating dermal absorption.
Derived GHS Classification

Based on functional group analysis and analog data (CAS 65185-58-2).

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation 1B Causes severe skin burns and eye damage.[1][2]H314
Serious Eye Damage 1 Causes serious eye damage.[1][2][3][4]H318
Acute Toxicity (Oral) 4 Harmful if swallowed.[1][3]H302
Aquatic Toxicity (Chronic) 2 Toxic to aquatic life with long-lasting effects.[3]H411
Hazard Assessment Logic (Visualization)

The following diagram illustrates the decision logic used to determine the safety profile of this research chemical in the absence of animal testing data.

HazardLogic Substance This compound (CAS 178809-33-1) FuncGroup1 Primary Amine (-NH2) Substance->FuncGroup1 FuncGroup2 Aryl Bromide (Ar-Br) Substance->FuncGroup2 Effect1 High pH (>11) Lipid Saponification FuncGroup1->Effect1 Protonation in water Effect2 Lipophilicity (Bioaccumulation) FuncGroup2->Effect2 LogP Increase Class1 GHS: Skin Corr. 1B (H314) Effect1->Class1 Tissue Destruction Class2 GHS: Aquatic Chronic 2 (H411) Effect2->Class2 Environmental Fate

Figure 1: Component-based hazard assessment logic deriving toxicity profile from chemical structure.

Emergency Response & First Aid

Causality-Driven Protocol: Standard "wash with water" advice is insufficient without understanding the mechanism. Amines penetrate deep into the dermis. Neutralization with strong acids is dangerous due to exothermic reaction heat, which exacerbates the burn.

Exposure Protocols

A. Skin Contact (Corrosive) [1][2][3][4]

  • Immediate Action: Drench with water for 15+ minutes .[4]

  • Mechanism: The amine attacks skin proteins and lipids (liquefactive necrosis).

  • Contraindication: Do NOT use vinegar (acetic acid) immediately on open wounds; the heat of neutralization can deepen tissue damage. Use Polyethylene Glycol (PEG 400) if available to solubilize the lipophilic amine, then wash with soap.

B. Eye Contact (Critical)

  • Immediate Action: Irrigate with saline or water for 30 minutes .

  • Note: Alkalis penetrate the cornea faster than acids. Seconds matter to prevent permanent opacity.

C. Inhalation

  • Action: Move to fresh air.

  • Observation: Monitor for delayed pulmonary edema (fluid in lungs), which can occur 24–48 hours after inhaling amine vapors.

Handling, Storage & Engineering Controls

The "Self-Validating" Storage System

Primary amines react with atmospheric CO₂ to form carbamates (white crusts), altering stoichiometry and purity. The storage protocol must prevent this.[2][3]

  • Atmosphere: Store under Argon or Nitrogen (Schlenk flask or glovebox preferred).

  • Temperature: 2–8°C (Refrigerate) to slow oxidation and volatility.

  • Container: Amber glass (protects light-sensitive C-Br bond).

Safe Handling Workflow

The following workflow ensures containment of vapors and protection against splashes.

HandlingWorkflow Start Start: Weighing Control1 Fume Hood ON (Face Velocity >100 fpm) Start->Control1 PPE PPE Check: Nitrile Gloves + Goggles Control1->PPE Transfer Transfer via Syringe (Avoid Open Pouring) PPE->Transfer Quench Quench Glassware (Dilute HCl Rinse) Transfer->Quench Residual Amine Waste Halogenated Waste Stream Quench->Waste Neutralized pH

Figure 2: Engineering control workflow for handling corrosive alkylamines.

Physicochemical Properties (Data Table)

Note: Values marked with () are predicted based on ChemAxon/ACD Labs algorithms for the specific isomer.*

PropertyValueSignificance
Physical State Liquid (Oil)Likely viscous; difficult to pipette accurately.
Boiling Point 275.6°C ± 25.0°CHigh boiling; difficult to remove by rotary evaporation.
Density 1.3 ± 0.1 g/cm³Denser than water.
pKa (Amine) 10.53 ± 0.10Highly basic; requires strong acid for salt formation.
LogP 2.98Moderate lipophilicity; cell-permeable.
Flash Point 120.5°C*Combustible but not highly flammable.

Disposal & Environmental Fate

Core Requirement: Do not mix with general organic waste.

  • Halogen Content: The presence of Bromine requires this to be disposed of in the Halogenated Organic Solvents stream. Incineration must be performed at high temperatures (>1100°C) with scrubbers to prevent the formation of HBr gas or brominated dioxins.

  • Spill Cleanup:

    • Evacuate area.[2][3]

    • Absorb with vermiculite or dry sand (Do not use paper towels; amines can react exothermically with cellulose).

    • Neutralize the absorbed material with dilute sodium bisulfate (NaHSO₄) after absorption.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12830843, 4-(2-Bromophenyl)butylamine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Skin Corrosion/Irritation. (General amine classification standards). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Corrosive Chemicals. Retrieved from [Link]

Sources

Methodological & Application

Synthesis protocols for 2-Bromo-benzenebutanamine from 2-bromophenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Bromo-benzenebutanamine (4-(2-bromophenyl)butan-1-amine) starting from 2-bromophenylacetic acid .

The primary synthetic challenge addressed in this guide is the chemoselective preservation of the aryl bromide moiety during chain extension and reduction steps. Standard reduction methods (e.g., catalytic hydrogenation with Pd/C or aggressive LiAlH₄ conditions) pose a high risk of hydrodehalogenation. This protocol utilizes a Borane-Tetrahydrofuran (BH₃·THF) reduction system and a classical Malonic Ester Homologation to ensure high fidelity of the halogenated scaffold while extending the carbon chain from C2 to C4.

Retrosynthetic Analysis & Pathway Design

The synthesis requires a net addition of two carbon atoms to the alkyl side chain. The strategy relies on converting the C2-acid to a C2-halide, followed by a malonate alkylation to generate the C4-acid skeleton, which is subsequently converted to the target amine.

Logical Pathway (Graphviz)

G Target Target: this compound (C4 Amine) Amide Intermediate 4: 4-(2-bromophenyl)butanamide Amide->Target Step 6: Amide Reduction (BH3·THF) AcidC4 Intermediate 3: 4-(2-bromophenyl)butanoic acid AcidC4->Amide Step 5: Amidation (SOCl2, then NH3) Malonate Intermediate 2: Diethyl 2-(2-bromophenethyl)malonate Malonate->AcidC4 Step 4: Hydrolysis & Decarboxylation (NaOH, then HCl/Heat) Bromide Intermediate 1: 1-Bromo-2-(2-bromoethyl)benzene Bromide->Malonate Step 3: Homologation (NaCH(COOEt)2) Alcohol Precursor: 2-(2-bromophenyl)ethanol Alcohol->Bromide Step 2: Activation (PBr3 or CBr4/PPh3) Start Starting Material: 2-Bromophenylacetic Acid (C2 Acid) Start->Alcohol Step 1: Selective Reduction (BH3·THF)

Figure 1: Step-wise homologation strategy ensuring Ar-Br stability.

Detailed Experimental Protocols

Phase 1: Chemoselective Reduction of Carboxylic Acid

Objective: Reduce the carboxylic acid to the primary alcohol without debrominating the aromatic ring. Critical Control: Avoid catalytic hydrogenation. Use Borane-THF, which reduces -COOH rapidly at low temperatures while leaving Ar-Br intact.

Reagents:

  • 2-Bromophenylacetic acid (1.0 eq)[1]

  • Borane-THF complex (1.0 M solution, 1.2 eq)

  • THF (anhydrous)

  • Methanol (for quenching)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a nitrogen inlet, addition funnel, and thermometer.

  • Dissolution: Dissolve 2-bromophenylacetic acid (e.g., 10.0 g) in anhydrous THF (50 mL). Cool the solution to 0°C in an ice bath.

  • Addition: Add the BH₃·THF solution dropwise over 30 minutes. Note: Gas evolution (H₂) will occur; ensure proper venting.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes).

  • Quench: Cool to 0°C. Carefully add Methanol (20 mL) dropwise to destroy excess borane. Stir for 30 minutes.

  • Workup: Concentrate the solvent in vacuo. Dissolve the residue in EtOAc, wash with 1M HCl, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield 2-(2-bromophenyl)ethanol .

Phase 2: Activation to Alkyl Bromide

Objective: Convert the alcohol to a good leaving group (bromide) for the upcoming alkylation.

Reagents:

  • 2-(2-bromophenyl)ethanol (1.0 eq)

  • Phosphorus Tribromide (PBr₃) (0.4 eq)

  • DCM (Dichloromethane)[2]

Protocol:

  • Setup: Dissolve the alcohol from Phase 1 in DCM (anhydrous) at 0°C.

  • Addition: Add PBr₃ dropwise. Maintain temperature < 5°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Pour onto crushed ice. Extract with DCM.[3] Wash organic layer with sat. NaHCO₃ (to remove phosphorous acid) and brine.

  • Purification: Dry (MgSO₄) and concentrate. If necessary, purify via short silica plug (100% Hexanes) to obtain 2-bromophenethyl bromide .

Phase 3: Malonic Ester Homologation (C2 → C4 Extension)

Objective: Extend the carbon chain by two units.

Reagents:

  • Diethyl malonate (1.2 eq)

  • Sodium Ethoxide (NaOEt) (1.2 eq) [Prepared in situ from Na metal and EtOH]

  • 2-bromophenethyl bromide (1.0 eq)

Protocol:

  • Enolate Formation: In a dry flask, dissolve Na metal in absolute ethanol to generate NaOEt. Add diethyl malonate dropwise at RT. Stir for 30 min to form the sodiomalonate.

  • Alkylation: Add the 2-bromophenethyl bromide dropwise. Heat the mixture to reflux (80°C) for 6–12 hours.

  • Workup: Cool to RT. Remove ethanol in vacuo. Resuspend residue in water and extract with Et₂O. Concentrate the organic layer to yield the diester intermediate .

  • Hydrolysis & Decarboxylation:

    • Add 20% NaOH (aq) to the crude diester and reflux for 4 hours (Hydrolysis).

    • Cool and acidify with conc. HCl to pH 1.

    • Reflux the acidic mixture for 4–6 hours. This induces decarboxylation (

      
      ).
      
  • Isolation: Cool the mixture. The product, 4-(2-bromophenyl)butanoic acid , will often precipitate or oil out. Extract with DCM, dry, and concentrate.[3] Recrystallize from Hexanes/EtOAc if solid.

Phase 4: Amide Formation and Final Reduction

Objective: Convert the C4-acid to the final C4-amine.

Protocol:

  • Acid Chloride Formation: Dissolve the C4-acid in DCM with a catalytic drop of DMF. Add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise. Reflux for 2 hours. Concentrate to remove excess SOCl₂.

  • Amidation: Dissolve the crude acid chloride in DCM. Add to a stirred solution of aqueous Ammonia (28%) or ammonia in dioxane at 0°C. Stir for 1 hour. Filter the precipitate or extract to get 4-(2-bromophenyl)butanamide .

  • Final Reduction:

    • Suspend the amide in anhydrous THF.

    • Add BH₃·THF (3.0 eq) slowly at 0°C.

    • Reflux for 4–6 hours. (Amides require higher temp/excess borane compared to acids).

    • Crucial Hydrolysis: Cool to 0°C. Carefully quench with MeOH. Then add 6M HCl and reflux for 1 hour (to break the boron-amine complex).

    • Isolation: Basify with NaOH to pH > 11. Extract with DCM.[3] Dry (Na₂SO₄) and concentrate to yield This compound .

Summary of Analytical Data Points

IntermediateStructure FragmentExpected StateKey Diagnostic (NMR/IR)
Start

White SolidIR: 1700 cm⁻¹ (C=O broad)
Alcohol

Clear Oil¹H NMR: Triplet ~3.8 ppm (

-OH)
Halide

Pale Yellow Oil¹H NMR: Triplet ~3.5 ppm (

-Br)
C4-Acid

Solid¹H NMR: Triplet ~2.3 ppm (

-COOH)
Target

Oil/Low melt solidIR: 3300-3400 cm⁻¹ (NH₂); MS: M+ and M+2 (1:1 ratio)

Safety & Handling (Self-Validating Systems)

  • Borane Handling: BH₃·THF is pyrophoric and evolves H₂ upon contact with moisture. All borane reactions must be performed under inert atmosphere (N₂/Ar) with a dedicated vent line to a fume hood exhaust.

  • Ar-Br Integrity Check: Before proceeding to Phase 3, run a quick GC-MS or NMR on the alcohol intermediate. If the integration of aromatic protons changes or the M/M+2 bromine isotope pattern is lost, the reduction temperature was too high or the hydride source was contaminated.

  • Cyanide Avoidance: This protocol deliberately avoids the use of KCN/NaCN for chain extension (via nitrile) to minimize toxicity risks, opting for the safer Malonic Ester route.

References

  • Reduction of Aryl Acids: Brown, H. C.; Stocky, T. P. "Borane-tetrahydrofuran for the selective reduction of carboxylic acids to alcohols." J. Am. Chem. Soc.1977 , 99, 8218. Link

  • Malonic Ester Synthesis: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989; pp 680-684. (Standard Protocol Reference).[1]

  • Amide Reduction: Krishnamurthy, S. "Selective reductions. 22. Rapid reduction of amides to amines by borane-tetrahydrofuran." Tetrahedron Lett.[1]1982 , 23, 3315. Link

  • Target Molecule Data: PubChem Compound Summary for CID 20562479 (4-(2-Bromophenyl)butylamine). Link

Sources

Application Note: 2-Bromo-benzenebutanamine as a Versatile Precursor for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed technical overview of the synthetic utility of 2-Bromo-benzenebutanamine and its isomers as pivotal building blocks in modern heterocyclic chemistry. We present field-proven protocols, mechanistic insights, and experimental considerations for leveraging this precursor in the synthesis of high-value nitrogen-containing heterocycles, such as tetrahydroquinolines and indoles. The dual functionality of the molecule—a nucleophilic amino group and a reactive aryl bromide—enables a range of strategic cyclization and functionalization reactions, primarily through transition-metal catalysis. This document is intended for researchers, chemists, and drug development professionals seeking to incorporate these versatile scaffolds into their synthetic programs.

Introduction: Strategic Value in Heterocyclic Synthesis

Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. The strategic selection of starting materials is paramount for the efficient and modular construction of these complex architectures. This compound, and its structural isomers like 4-(2-bromophenyl)butan-1-amine, represent a class of exceptionally useful precursors. Their value lies in a bifunctional molecular architecture:

  • An Aromatic Bromine Atom: This serves as a robust and versatile "handle" for a wide array of transition-metal-catalyzed cross-coupling reactions, including C-N, C-C, and C-O bond formations.

  • A Nucleophilic Alkylamine Chain: This primary or secondary amine provides an intramolecular nucleophile, perfectly positioned for cyclization reactions to form fused heterocyclic systems.

This combination allows for convergent and efficient synthetic strategies, where the final heterocyclic core is assembled with high atom economy. This application note will focus primarily on two powerful strategies: intramolecular Buchwald-Hartwig amination for the synthesis of saturated heterocycles and multi-step sequences involving initial cross-coupling for the construction of aromatic heterocycles.

Intramolecular C-N Bond Formation: Synthesis of Tetrahydroquinolines

One of the most direct and powerful applications of substrates like 4-(2-bromophenyl)butan-1-amine is the synthesis of the 1,2,3,4-tetrahydroquinoline core, a privileged scaffold in drug discovery. This is achieved via an intramolecular Palladium-catalyzed Buchwald-Hartwig amination.

Mechanistic Rationale

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming aromatic C-N bonds.[1][2] The intramolecular variant is particularly efficient as the reacting partners are tethered, favoring the desired cyclization. The catalytic cycle, illustrated below, is driven by a Palladium(0) catalyst.

Key Mechanistic Steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the substrate, forming a Pd(II) intermediate.

  • Deprotonation & Ligand Exchange: A strong base deprotonates the tethered amine, and the resulting amide displaces a ligand on the palladium center.

  • Reductive Elimination: The C-N bond is formed, yielding the tetrahydroquinoline product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often employed to promote both the oxidative addition and the final reductive elimination steps.[1][3]

Visualization of the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdBr->Pd0 ArPdAmine Ar-Pd(II)L_n(NHR') ArPdBr->ArPdAmine Ligand Exchange (+ R'NH⁻, - Br⁻) ArPdAmine->Pd0 Product Tetrahydroquinoline ArPdAmine->Product Reductive Elimination

Caption: Catalytic cycle for intramolecular Buchwald-Hartwig amination.

Protocol 1: Synthesis of 1,2,3,4-Tetrahydroquinoline

This protocol describes a general procedure for the intramolecular cyclization of 4-(2-bromophenyl)butan-1-amine.

Materials:

  • 4-(2-bromophenyl)butan-1-amine (1.0 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene (Sufficient to make a 0.1 M solution)

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOtBu. Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the 4-(2-bromophenyl)butan-1-amine followed by anhydrous toluene via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Summary: Optimization of Reaction Conditions

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)XPhos (8)NaOtBu (1.5)Toluene11016~95%
Pd(OAc)₂ (5)SPhos (10)K₃PO₄ (2.0)Dioxane10024~70%
Pd₂(dba)₃ (2)RuPhos (8)LHMDS (1.5)Toluene9016~88%[4]
Pd(OAc)₂ (5)P(t-Bu)₃ (10)Cs₂CO₃ (2.0)Toluene11020~92%[3]

Note: Yields are illustrative and highly substrate-dependent. LHMDS can be a beneficial base when dealing with sensitive functional groups.[4]

Multi-Step Sequences: Tandem Cross-Coupling and Cyclization

The true versatility of this compound is revealed in multi-step synthetic sequences where the bromine atom is first used as a linchpin for C-C bond formation, followed by a subsequent cyclization step. This strategy opens access to a vast array of complex, often aromatic, heterocyclic systems like indoles.

Strategy: Sonogashira Coupling followed by Larock Indole Synthesis

A powerful example of this approach is the synthesis of substituted indoles. The sequence involves:

  • Sonogashira Coupling: The aryl bromide is coupled with a terminal alkyne using a palladium/copper co-catalyst system.[5] This installs the carbon framework necessary for the indole ring.

  • Larock Indole Synthesis: The resulting o-alkynyl aniline intermediate undergoes a palladium-catalyzed intramolecular cyclization to form the indole ring. The mechanism involves coordination of the alkyne, regioselective insertion, and reductive elimination.[6][7]

Visualization of the Two-Step Synthetic Workflow

Two_Step_Workflow Start This compound Intermediate o-Alkynyl Aniline Intermediate Start->Intermediate Step 1: Sonogashira Coupling (+ R-C≡CH, Pd/Cu cat.) Product Substituted Indole Intermediate->Product Step 2: Larock Annulation (Pd cat., Base)

Caption: Workflow for indole synthesis from this compound.

Protocol 2: Synthesis of a 7-(Butan-2-yl)-indole Derivative

This protocol outlines a two-step procedure starting from this compound (specifically, 4-(2-bromophenyl)butan-2-amine).

Step A: Sonogashira Coupling

  • Materials: 4-(2-bromophenyl)butan-2-amine (1.0 equiv), Terminal alkyne (e.g., 1-hexyne, 1.2 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), Copper(I) iodide (CuI, 0.06 equiv), Triethylamine (TEA, 3.0 equiv), Anhydrous THF.

  • Procedure:

    • Combine the aryl bromide, Pd(PPh₃)₂Cl₂, and CuI in a Schlenk flask. Evacuate and backfill with nitrogen.

    • Add anhydrous THF and triethylamine. Stir to dissolve.

    • Add the terminal alkyne dropwise at room temperature.

    • Heat the reaction to 50-60 °C and stir for 4-8 hours until the starting material is consumed (monitor by TLC).

    • Cool, filter through a pad of celite to remove catalyst residues, and concentrate the filtrate.

    • Purify the crude intermediate by column chromatography.

Step B: Larock Indole Annulation

  • Materials: o-Alkynyl aniline intermediate from Step A (1.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), Lithium chloride (LiCl, 1.0 equiv), Potassium carbonate (K₂CO₃, 2.0 equiv), Anhydrous DMF.

  • Procedure:

    • Combine the intermediate, Pd(OAc)₂, LiCl, and K₂CO₃ in a Schlenk flask. Evacuate and backfill with nitrogen.

    • Add anhydrous DMF via syringe.

    • Heat the mixture to 100 °C and stir for 12-20 hours.[6] The reaction is often characterized by a color change to dark brown or black.

    • After cooling, dilute the mixture with water and extract with diethyl ether or ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the final indole product by flash column chromatography.

Safety and Handling

  • Aryl Halides: this compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Organometallic Reagents: Palladium catalysts and phosphine ligands are toxic and air-sensitive. Handle under an inert atmosphere.

  • Bases: Strong bases like NaOtBu and LHMDS are corrosive and moisture-sensitive. Handle with care under an inert atmosphere.

  • Solvents: Anhydrous solvents like toluene and THF are flammable. Keep away from ignition sources.

Conclusion

This compound and its isomers are powerful and versatile building blocks for the synthesis of medicinally relevant N-heterocycles. The ability to perform selective, high-yielding transformations at both the aryl bromide and the amine functionalities allows for the rapid construction of molecular complexity. The intramolecular Buchwald-Hartwig amination provides direct access to saturated rings like tetrahydroquinolines, while multi-step sequences leveraging initial cross-coupling reactions enable the synthesis of diverse aromatic systems such as indoles. The protocols and insights provided herein serve as a robust starting point for researchers aiming to exploit these valuable precursors in their synthetic endeavors.

References

  • Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules. Available at: [Link]

  • High-Yielding Palladium-Catalyzed Intramolecular Alkane Arylation: Reaction Development and Mechanistic Studies. Journal of the American Chemical Society. Available at: [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Angewandte Chemie International Edition. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

  • SYNTHESES AND TECHNOLOGY OF 2-BROMO-SUBSTITUTED BIS-CARBAMATE DERIVATIVES, PROPERTIES AND THEIR APPLICATION. CyberLeninka. Available at: [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Annulation of Aryl Heterocycles with Strained Alkenes. Organic Letters. Available at: [Link]

  • Indole synthesis. Organic Chemistry Portal. Available at: [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. Available at: [Link]

  • A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters. Available at: [Link]

  • Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. ResearchGate. Available at: [Link]

  • Synthesis of Indoles through Larock Annulation: Recent Advances. ResearchGate. Available at: [Link]

  • High-Yielding Palladium-Catalyzed Intramolecular Alkane Arylation: Reaction Development and Mechanistic Studies. ResearchGate. Available at: [Link]

  • Synthesis of Indoles from o-Haloanilines. ACS Publications. Available at: [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones. Molecules. Available at: [Link]

  • Palladium catalyzed N-arylation of hydroxylamines. University of Strathclyde. Available at: [Link]

  • Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry. Available at: [Link]

  • Construction of Bridged N,O-Heterocycles via Palladium-Catalyzed [5 + 4] Cycloadditions of Azabicyclo[2.1.0]pentanes and Vinyl Oxiranes. Angewandte Chemie International Edition. Available at: [Link]

  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals. Available at: [Link]

  • Larock Reaction in the Synthesis of Heterocyclic Compounds. Available at: [https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2015/i/2-10499/2015-00127AP a review.pdf]([Link] a review.pdf)

  • Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][3][8][9] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate. Available at: [Link]

  • Recent Advancements in Mechanistic Studies of Palladium- and Nickel-Catalyzed Ethylene Copolymerization with Polar Monomers. Polymers. Available at: [Link]

  • Benzeneethanamine, 5-bromo-2,4-dimethoxy-alpha-methyl-. PubChem. Available at: [Link]

  • Determination of 4-bromo-2, 5-dimethoxy-N-[(2-methoxyphenyl) methyl]-benzeneethanamine (25B-NBOMe) in serum and urine by high performance liquid chromatography with tandem mass spectrometry in a case of severe intoxication. Journal of Analytical Toxicology. Available at: [Link]

  • Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for Cross-Coupling Reactions Involving 2-Bromo-benzenebutanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2-Bromo-benzenebutanamine Scaffold

The this compound moiety and its derivatives are of significant interest to researchers in medicinal chemistry and drug development. This structural motif serves as a versatile building block for the synthesis of a wide array of neurologically active compounds and other complex molecular architectures. The presence of a primary amine on an alkyl chain ortho to an aryl bromide offers two key points for chemical modification: the aromatic ring and the amino group. Palladium-catalyzed cross-coupling reactions provide a powerful and precise toolkit for elaborating the aryl bromide, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[1][2]

However, the presence of the amine functionality introduces a specific challenge. The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity or leading to undesired side reactions. Therefore, the selection of appropriate reaction conditions—catalyst, ligand, base, and solvent—is critical for achieving high efficiency and selectivity.[3] This guide provides detailed protocols and mechanistic insights for several key cross-coupling reactions, tailored for the successful functionalization of the this compound scaffold. We will focus on strategies that are compatible with the unprotected amine, a key consideration for step-economy in synthesis.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) and C(sp²)-C(sp³) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[4][5] This reaction is particularly well-suited for the arylation or alkylation of this compound.

Mechanistic Rationale: Navigating the Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle.[6] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound substrate. This is often the rate-determining step.[6]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron species.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]

The choice of ligand is paramount. Bulky, electron-rich phosphine ligands, such as SPhos or RuPhos, are often employed.[7][8] These ligands promote the oxidative addition and reductive elimination steps and can stabilize the palladium catalyst, preventing the formation of inactive palladium black. For substrates with potentially coordinating groups like the amine in our target molecule, these specialized ligands are crucial for achieving high yields.[9]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)L2Br Ar-Pd(II)L₂-Br Oxidative_Addition->ArPd(II)L2Br Ar-Br Transmetalation Transmetalation ArPd(II)L2Br->Transmetalation ArPd(II)L2R Ar-Pd(II)L₂-R' Transmetalation->ArPd(II)L2R R'-B(OR)₂ Base Reductive_Elimination Reductive Elimination ArPd(II)L2R->Reductive_Elimination Product Ar-R' (Product) Reductive_Elimination->Product Product->Pd(0)L2 Regeneration

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is adapted from methodologies developed for unprotected ortho-bromoanilines, which have demonstrated high functional group tolerance.[4][10]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Experimental Workflow:

Diagram: Experimental Workflow for Suzuki-Miyaura Coupling

Workflow start Start setup Assemble Reaction Vessel start->setup add_solids Add Solids: - this compound - Arylboronic acid - K₃PO₄ - Pd(OAc)₂/SPhos setup->add_solids purge Seal and Purge with N₂/Ar add_solids->purge add_solvents Add Degassed Solvents (Dioxane/Water) purge->add_solvents heat Heat to 80-100 °C add_solvents->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup monitor->workup extract Extract with Organic Solvent workup->extract purify Purify by Column Chromatography extract->purify end Characterize Product purify->end

Caption: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The use of aqueous media is often beneficial in Suzuki couplings.[6]

  • Reaction: Place the reaction mixture in a preheated oil bath at 80-100 °C and stir vigorously. Microwave irradiation can also be employed to accelerate the reaction.[11]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Summary Table:

ParameterRecommended ConditionRationale / Notes
Catalyst Pd(OAc)₂ / SPhosA robust system for coupling substrates with amine groups.[8]
Ligand SPhos, RuPhos, XPhosBulky, electron-rich ligands are key for efficiency.[7]
Base K₃PO₄, Cs₂CO₃Strong inorganic bases are effective; K₃PO₄ is often a good choice.[12]
Solvent Dioxane/H₂O, Toluene/H₂OAqueous mixtures often enhance reaction rates.[13]
Temperature 80-110 °C (Conventional)Higher temperatures may be needed for less reactive substrates.
Temperature 100-150 °C (Microwave)Microwave heating can significantly reduce reaction times.[11]

II. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14] This reaction is invaluable for introducing alkynyl groups, which are versatile functional handles for further transformations or key structural elements in pharmacologically active molecules.

Mechanistic Considerations: The Dual Catalytic Cycles

The classical Sonogashira coupling employs a dual catalytic system involving both palladium and copper(I). The palladium cycle is similar to that of the Suzuki reaction, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center. However, the presence of copper can sometimes lead to the homocoupling of the alkyne (Glaser coupling).

For substrates containing coordinating functional groups like amines, a copper-free Sonogashira protocol is often preferred to avoid potential side reactions and catalyst inhibition.[14][15] In these systems, a palladium catalyst and a base (often an amine) are sufficient to promote the reaction. The amine base plays a dual role, both as a base and potentially as a ligand.

Diagram: Copper-Free Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_main Copper-Free Sonogashira Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)L2Br Ar-Pd(II)L₂-Br Oxidative_Addition->ArPd(II)L2Br Ar-Br Alkyne_Coord Alkyne Coordination & Deprotonation ArPd(II)L2Br->Alkyne_Coord R'-C≡CH Amine Base ArPd(II)L2Alkynyl Ar-Pd(II)L₂-C≡CR' Alkyne_Coord->ArPd(II)L2Alkynyl Reductive_Elimination Reductive Elimination ArPd(II)L2Alkynyl->Reductive_Elimination Product Ar-C≡CR' (Product) Reductive_Elimination->Product Product->Pd(0)L2 Regeneration

Caption: Catalytic cycle for a copper-free Sonogashira cross-coupling reaction.

Protocol: Copper-Free Sonogashira Coupling of this compound

This protocol is based on general procedures for copper-free Sonogashira reactions of amine-containing substrates.[16][17]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3-5 mol%)

  • Anhydrous, degassed triethylamine (Et₃N) or diisopropylamine (DIPA) (as both base and solvent)

  • Anhydrous, degassed co-solvent (e.g., THF or DMF), if necessary

Step-by-Step Procedure:

  • Reaction Setup: In a Schlenk tube or sealed vial, dissolve this compound and the terminal alkyne in the amine base/solvent.

  • Degassing: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst [PdCl₂(PPh₃)₂] to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction to 60-80 °C. If the reaction is sluggish, a higher temperature or the use of microwave irradiation may be beneficial.

  • Monitoring: Follow the reaction's progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool it to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product via flash column chromatography.

III. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds between aryl halides and amines.[1][18][19] While our starting material, this compound, already contains an amine, this reaction would be employed if the goal were to synthesize a derivative where the bromine is replaced by a different amine or a nitrogen-containing heterocycle.

Mechanistic Overview and Ligand Choice

Similar to other palladium-catalyzed cross-couplings, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[20] The choice of a strong, non-nucleophilic base (e.g., sodium tert-butoxide, LHMDS) is critical to deprotonate the amine bound to the palladium center, facilitating the final reductive elimination step.

The development of highly specialized, bulky, electron-rich phosphine ligands (often referred to as "Buchwald ligands" like XPhos, SPhos, and BrettPhos) has been instrumental in expanding the scope and efficiency of this reaction, allowing for the coupling of a wide range of amines and aryl halides under milder conditions.[2][19]

Protocol: Buchwald-Hartwig Amination of this compound

Important Note: For this reaction, the primary amine of the this compound starting material must be protected (e.g., as a Boc-carbamate or an amide) to prevent self-coupling or other side reactions. The following protocol assumes an N-protected starting material.

Materials:

  • N-Protected-2-bromo-benzenebutanamine (1.0 equiv)

  • Amine or N-heterocycle to be coupled (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene or dioxane

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the N-protected aryl bromide, NaOtBu, Pd₂(dba)₃, and XPhos to a dry reaction vessel.

  • Add Reagents: Add the anhydrous, degassed solvent (toluene or dioxane), followed by the amine coupling partner.

  • Reaction: Seal the vessel and heat to 80-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction mixture, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

  • Deprotection: If desired, remove the amine protecting group using standard literature procedures (e.g., TFA for a Boc group).

IV. Heck-Mizoroki Reaction: Olefination of the Aryl Ring

The Heck-Mizoroki reaction facilitates the coupling of an aryl halide with an alkene to form a new, more substituted alkene.[21][22] This reaction is a powerful tool for introducing vinyl groups onto the this compound scaffold.

Mechanism and Regioselectivity

The Heck reaction follows a Pd(0)/Pd(II) catalytic cycle that involves oxidative addition of the aryl bromide, followed by migratory insertion of the alkene into the palladium-carbon bond. The final step is a β-hydride elimination, which forms the product and a palladium-hydride species. A base is required to regenerate the Pd(0) catalyst from this hydride intermediate.[21] The regioselectivity of the alkene insertion and β-hydride elimination typically favors the formation of the more thermodynamically stable (E)-alkene. The presence of coordinating groups like amines can influence the reaction, sometimes requiring specific ligand systems or additives.[23]

Protocol: Heck Reaction of this compound with an Alkene

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene, butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • Triphenylphosphine (PPh₃) or Tri-o-tolylphosphine (P(o-tol)₃) (4-10 mol%)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, acetonitrile)

Step-by-Step Procedure:

  • Reaction Setup: Combine this compound, the palladium catalyst, the phosphine ligand, and the base in a dry reaction vessel.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas.

  • Add Reagents: Add the anhydrous, degassed solvent, followed by the alkene.

  • Reaction: Heat the mixture to 80-120 °C and stir until the reaction is complete, as determined by an appropriate monitoring technique (TLC, GC-MS).

  • Workup: Cool the reaction, filter off any solids, and dilute the filtrate with water. Extract with an organic solvent.

  • Purification: Wash the organic extracts, dry, and concentrate. Purify the resulting product by column chromatography.

Conclusion and Best Practices

The this compound scaffold is a highly valuable starting material for the synthesis of diverse chemical libraries. The success of palladium-catalyzed cross-coupling reactions on this substrate hinges on the careful selection of reaction conditions that accommodate the potentially coordinating primary amine. For Suzuki-Miyaura reactions, the use of bulky, electron-rich phosphine ligands often allows for the direct use of the unprotected amine. For other transformations like the Buchwald-Hartwig amination, protection of the amine is a prudent strategy to ensure clean and efficient coupling. The protocols provided herein serve as a robust starting point for researchers, and further optimization of parameters such as catalyst loading, base, solvent, and temperature may be necessary to achieve optimal results for specific substrate combinations.

References

  • (Pasuruan, ID) (n.d.). Current time information.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing. Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). PMC. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.). MDPI. Retrieved from [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. (n.d.). PMC - NIH. Retrieved from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved from [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (n.d.). Scientific Research Publishing. Retrieved from [Link]

  • Palladium Cross-Coupling Reactions 1. An Introduction. (2020). YouTube. Retrieved from [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2024). Journal of the American Chemical Society. Retrieved from [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (2023). ACS Omega. Retrieved from [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). Request PDF - ResearchGate. Retrieved from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI. Retrieved from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (n.d.). PubMed. Retrieved from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). NIH. Retrieved from [Link]

  • Palladium-Catalyzed Amide N–C Hiyama Cross-Coupling: Synthesis of Ketones. (2020). Organic Letters - ACS Publications. Retrieved from [Link]

  • Copper-free Sonogashira coupling in amine–water solvent mixtures. (2025). ResearchGate. Retrieved from [Link]

  • (PDF) Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. (2025). ResearchGate. Retrieved from [Link]

  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. (2006). Baxendale Group. Retrieved from [Link]

  • Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. (n.d.). PMC - NIH. Retrieved from [Link]

  • Amine-Directed Mizoroki-Heck Arylation of Free Allylamines. (2022). RSC Publishing. Retrieved from [Link]

  • Aqueous microwave-assisted cross-coupling reactions applied to unprotected nucleosides. (2015). CORE. Retrieved from [Link]

  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. (2024). RSC Publishing. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. Retrieved from [Link]

  • Palladium-catalyzed intramolecular aerobic oxidative cross-coupling of BH/CH between o-carborane and arenes. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. (n.d.). Frontiers. Retrieved from [Link]

  • Amines as the ligands for palladium-catalyzed coupling reactions. (2025). ResearchGate. Retrieved from [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.). MDPI. Retrieved from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances (RSC Publishing). Retrieved from [Link]

  • Aminative Suzuki–Miyaura coupling. (2024). Xingwei Li. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. (n.d.). Organic Letters - ACS Publications. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. (n.d.). NIH. Retrieved from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). PMC. Retrieved from [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.). NIH. Retrieved from [Link]

  • Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. (2021). Chemical Engineering Transactions. Retrieved from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved from [Link]

  • Heck Reaction—State of the Art. (n.d.). MDPI. Retrieved from [Link]

  • Heck Cross-Coupling|Cationic Mechanism/GATE 2019| Problem Solved|ChemOrgChem. (2025). YouTube. Retrieved from [Link]

Sources

Application Note: Preparation of N-Substituted Derivatives of 4-(2-Bromophenyl)butylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The 4-(2-bromophenyl)butylamine scaffold is a privileged structural motif in medicinal chemistry, serving as a critical pharmacophore for serotonergic (5-HT1A) and dopaminergic ligands (e.g., buspirone analogs). Furthermore, the ortho-bromine substituent provides a versatile handle for intramolecular palladium-catalyzed cyclizations (Buchwald-Hartwig or Heck) to access complex nitrogen heterocycles like tetrahydroisoquinolines and benzazepines.

This application note details the robust preparation of the core amine scaffold and provides validated protocols for its N-substitution. Unlike generic amine synthesis guides, this protocol specifically addresses the chemoselectivity required to preserve the sensitive aryl bromide moiety during chain extension and reduction steps.

Retrosynthetic Analysis & Strategy

The primary challenge in synthesizing 4-(2-bromophenyl)butylamine is avoiding debromination, which frequently occurs under standard hydrogenation conditions (Pd/C, H₂) or strong metal-hydride reductions (LiAlH₄).

To ensure high fidelity, we utilize a Grignard-Allylation / Hydroboration / Staudinger sequence. This route avoids harsh reducing conditions and preserves the Ar-Br bond.

Strategic Workflow

G Start 2-Bromobenzyl Bromide Step1 Step 1: Allylation (Allylmagnesium bromide) Start->Step1 Inter1 4-(2-Bromophenyl)-1-butene Step1->Inter1 Step2 Step 2: Hydroboration-Oxidation (9-BBN; then NaOH/H2O2) Inter1->Step2 Inter2 4-(2-Bromophenyl)butan-1-ol Step2->Inter2 Step3 Step 3: Azidation (DPPA or MsCl/NaN3) Inter2->Step3 Inter3 4-(2-Bromophenyl)butyl Azide Step3->Inter3 Step4 Step 4: Staudinger Reduction (PPh3, H2O) Inter3->Step4 Final Core Scaffold: 4-(2-Bromophenyl)butylamine Step4->Final Deriv N-Substituted Derivatives (Reductive Amination) Final->Deriv Method A/B

Figure 1: Chemoselective synthetic route to the core scaffold avoiding hydrodehalogenation.

Preparation of Core Scaffold: 4-(2-Bromophenyl)butylamine

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Allylation of 2-Bromobenzyl Bromide

Rationale: Direct alkylation using allylmagnesium bromide is preferred over cross-coupling to avoid transition metal residues early in the synthesis.

  • Reagents: 2-Bromobenzyl bromide (1.0 eq), Allylmagnesium bromide (1.0 M in Et₂O, 1.2 eq).

  • Solvent: Anhydrous Diethyl Ether (Et₂O).

  • Protocol:

    • Cool a solution of 2-bromobenzyl bromide in Et₂O to 0°C.

    • Add allylmagnesium bromide dropwise over 30 min. Crucial: Maintain T < 5°C to prevent Wurtz-type coupling.

    • Stir at RT for 2 h. Quench with sat. NH₄Cl.[1]

    • Extract with Et₂O, dry (MgSO₄), and concentrate.

    • Yield: Expect ~85-90% of 4-(2-bromophenyl)-1-butene .

Step 2: Hydroboration-Oxidation

Rationale: Anti-Markovnikov hydration is required to place the oxygen at the terminal position. 9-BBN is selected over BH₃·THF for higher regioselectivity and ease of handling.

  • Reagents: 9-BBN (0.5 M in THF, 1.2 eq), NaOH (3M), H₂O₂ (30%).

  • Protocol:

    • Add 9-BBN solution to the alkene at 0°C. Stir at RT for 4 h.

    • Cool to 0°C. Add NaOH solution followed slowly by H₂O₂ (Exothermic!).

    • Reflux for 1 h to complete oxidation.

    • Workup: Extract with EtOAc. Purify via silica gel chromatography (Hex/EtOAc).

    • Product: 4-(2-bromophenyl)butan-1-ol .

Step 3 & 4: Azidation and Staudinger Reduction

Rationale: The Staudinger reduction (PPh₃/H₂O) is the "Gold Standard" for brominated substrates because it is completely chemoselective for azides and will not touch the aryl bromide (unlike catalytic hydrogenation).

  • Protocol:

    • Mesylation: Treat alcohol with MsCl (1.1 eq) and Et₃N (1.5 eq) in DCM at 0°C.

    • Displacement: React crude mesylate with NaN₃ (1.5 eq) in DMF at 60°C for 4 h.

    • Reduction: Dissolve crude azide in THF/H₂O (10:1). Add PPh₃ (1.2 eq). Stir at RT for 12 h.

    • Purification: Acid-base extraction. Acidify to pH 2 (extract impurities into organics), then basify aqueous layer to pH 12 and extract amine into DCM.

    • Final Yield: ~70% over 3 steps.

Protocols for N-Substitution

Once the core amine is in hand, two primary methods are recommended for derivatization.

Method A: Reductive Amination (Preferred)

This is the most versatile method for introducing alkyl, benzyl, or heterocycle-methyl groups. It avoids over-alkylation (quaternization) common with direct alkyl halide treatment.

Reagents:

  • Amine: 4-(2-bromophenyl)butylamine (1.0 eq)

  • Carbonyl: Aldehyde or Ketone (1.1 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Procedure:

  • Imine Formation: Mix amine and aldehyde in DCE. If the aldehyde is unreactive, add catalytic Acetic Acid (1-2 drops) and MgSO₄ (drying agent) to drive equilibrium. Stir 30 min.

  • Reduction: Add NaBH(OAc)₃ in one portion. Stir at RT for 4-16 h.

  • Quench: Add sat. NaHCO₃. Stir vigorously for 15 min.

  • Isolation: Extract with DCM. Wash with brine. Dry over Na₂SO₄.

  • Salt Formation: For storage, convert to the HCl salt by adding 1M HCl in ether.

Method B: Acylation-Reduction (For Steric Bulk)

Use this when the target substituent is bulky or when a specific amide linkage is an intermediate goal.

Reagents:

  • Acyl Chloride (R-COCl) or Carboxylic Acid + Coupling Agent (EDC/HOBt).

  • Reductant: Borane-THF (BH₃·THF) or Borane-DMS.

Procedure:

  • Acylation: React amine with acid chloride/base to form the amide.

  • Reduction: Treat the amide with BH₃·THF (3.0 eq) at reflux for 2 h.

    • Note: Borane tolerates aryl bromides well, whereas LiAlH₄ may cause debromination at reflux temperatures.

  • Workup: Carefully quench with MeOH, then heat with dilute HCl to break the boron-amine complex. Basify and extract.

Data Summary & Troubleshooting

Solvent & Reagent Compatibility Table
ComponentRecommendedAvoidReason
Reducing Agent NaBH(OAc)₃, NaBH₃CN, BH₃·THFLiAlH₄, H₂/Pd-CLiAlH₄ and Pd/C risk debrominating the aryl ring.
Solvent (Amination) DCE, DCM, THFEthanol (if using aldehydes)Protic solvents can sometimes interfere with imine equilibrium; DCE is optimal.
Base (Alkylation) DIPEA, K₂CO₃NaH, Strong Lithiated basesStrong bases can induce elimination (benzyne formation) on the o-bromo ring.
Critical Control Point: The "Benzyne" Risk

The ortho-bromine makes the phenyl ring susceptible to elimination-addition reactions (benzyne mechanism) if exposed to strong bases (like LDA or NaNH₂) or high temperatures.

  • Rule: Always maintain reaction pH < 12 during workups and avoid non-nucleophilic strong bases.

Applications in Drug Discovery

The N-substituted derivatives prepared via these protocols are direct precursors for:

  • 5-HT1A Agonists: N-heteroaryl derivatives (similar to Buspirone) can be synthesized by reacting the core amine with chloropyrimidines or chloropyridazines.

  • Intramolecular Cyclization: The ortho-bromo group allows for Pd-catalyzed C-N bond formation to generate 2,3,4,5-tetrahydro-1H-1-benzazepines .

Reaction Subst N-Substituted 4-(2-bromophenyl)butylamine Pd Pd(OAc)2, Ligand NaOtBu, Toluene Subst->Pd Buchwald-Hartwig Cyclic 1-Substituted Tetrahydrobenzazepine Pd->Cyclic Buchwald-Hartwig

Figure 2: Potential cyclization pathway for the synthesized derivatives.

References

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Staudinger Reduction Selectivity: Gololobov, Y. G., & Kasukhin, L. F. "Recent advances in the Staudinger reaction." Tetrahedron, 1992, 48(8), 1353-1406. Link

  • Buspirone Analog Synthesis: Yevich, J. P., et al. "Buspirone analogues.[2] 1. Structure-activity relationships in a series of N-aryl- and heteroarylpiperazine derivatives." Journal of Medicinal Chemistry, 1983, 26(2), 194-203. Link

  • General Amine Synthesis (Chemguide): Clark, J. "Preparation of Amines from Halogenoalkanes." Chemguide. Link

  • Palladium-Catalyzed Cyclization: Wolfe, J. P., et al. "Intramolecular Palladium-Catalyzed Aryl Amination: Chemistry of Secondary Amines." Journal of the American Chemical Society, 1996, 118(30), 7215–7216. Link

Sources

Application Note: Brominated Phenylalkylamines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Brominated phenylalkylamines—specifically the 2,5-dimethoxy-4-bromo substituted phenethylamines (e.g., 2C-B) and amphetamines (e.g., DOB)—represent a "gold standard" scaffold for probing the serotonin 5-HT2A receptor. While historically noted for their psychoactive properties, their utility in modern drug development lies in their extreme receptor affinity (Ki < 1 nM) and their ability to serve as PET imaging radioligands and biased signaling probes .

This guide details the application of these scaffolds to solve specific medicinal chemistry challenges:

  • Mapping Receptor Topology: Utilizing the bromine "sigma-hole" to probe hydrophobic pockets.[1]

  • Translational Imaging: synthesizing [76Br]-labeled ligands for PET.

  • Signaling Bias: Differentiating between Gq-mediated calcium flux and

    
    -arrestin recruitment.
    

The Halogen Advantage: Mechanism of Action

The inclusion of a bromine atom at the para (4-position) of the phenyl ring is not merely for lipophilicity. It exploits a specific non-covalent interaction known as Halogen Bonding (XB) .[1][2]

The Sigma-Hole Concept

Unlike a standard hydrophobic interaction, the bromine atom on an aromatic ring exhibits an anisotropic electron density distribution.

  • Equatorial Region: High electron density (nucleophilic).[1]

  • Axial Region (Tip): Electron deficiency, creating a positive electrostatic potential cap known as the

    
    -hole .
    

In the 5-HT2A receptor, this


-hole forms a directional electrostatic interaction with electron-rich residues (typically serine or threonine oxygens) deep within the orthosteric binding pocket. This interaction significantly stabilizes the ligand-receptor complex, often increasing affinity by 10-100 fold compared to the hydrogen or methyl analogs.
Visualization: SAR & Halogen Bonding Logic

SAR_Logic Scaffold Phenylalkylamine Core Pos4 4-Position (Bromine) Scaffold->Pos4 Pos25 2,5-Dimethoxy Scaffold->Pos25 Alpha Alpha-Carbon Scaffold->Alpha SigmaHole Sigma-Hole (δ+) Pos4->SigmaHole Anisotropy Effect2 Metabolic Stability (MAO Resistance) Alpha->Effect2 Steric Hindrance Receptor 5-HT2A Receptor (Ser/Thr Residues) SigmaHole->Receptor Halogen Bond (Directional) Effect1 High Affinity Binding (Ki < 1nM) Receptor->Effect1

Figure 1: Structure-Activity Relationship (SAR) emphasizing the role of the bromine sigma-hole in receptor locking.

Protocol A: Synthesis of High-Purity Reference Standards

Context: Before radiolabeling or biological testing, non-radioactive reference standards (e.g., DOB, 2C-B) must be synthesized to validate retention times and binding baselines. Safety: These compounds are Schedule I/II controlled substances in many jurisdictions.[1] This protocol is for authorized research facilities only.

Methodology: The Modified Henry Reaction

This route avoids the use of lithium aluminum hydride (LAH) in favor of milder reduction methods compatible with halogenated substrates.[1]

Step 1: Condensation [1]

  • Reagents: 2,5-Dimethoxybenzaldehyde (10 mmol), Nitromethane (excess), Ammonium Acetate (catalyst).

  • Procedure: Reflux in glacial acetic acid for 4 hours.

  • Workup: Cool to crystallize 2,5-dimethoxy-beta-nitrostyrene. Wash with cold MeOH.

    • Checkpoint: Product should be bright orange/yellow needles.[1]

Step 2: Reduction (Borohydride/CuCl Route) Note: Direct catalytic hydrogenation can strip the bromine if performed after bromination.[1] Therefore, we reduce the nitrostyrene first, then brominate.

  • Reagents: Nitrostyrene intermediate, NaBH4 (4 eq), CuCl (cat), MeOH.

  • Procedure: Add NaBH4 portion-wise to the nitrostyrene in MeOH at 0°C. Stir 1h.

  • Workup: Acidify with HCl, extract with DCM, basify aqueous layer, extract amine into DCM.

Step 3: Regioselective Bromination

  • Reagents: 2,5-dimethoxyphenethylamine (from Step 2), Elemental Bromine (1.05 eq), Glacial Acetic Acid.

  • Procedure:

    • Dissolve amine in acetic acid.[1][3]

    • Add Br2 in acetic acid dropwise over 30 mins at RT. The 2,5-methoxy directing groups ensure para (4-position) substitution.

  • Purification: Filter the hydrobromide salt precipitate. Recrystallize from IPA/Et2O.

Data Summary: Typical Yields
StepReaction TypeTypical YieldKey impurity
1Henry Condensation85-92%Unreacted aldehyde
2Reduction60-75%Polymerized styrene
3Bromination80-85%4,6-dibromo species

Protocol B: Radiosynthesis of [76Br]DOB for PET

Context: Bromine-76 (T1/2 = 16.2 h) is a positron emitter suitable for longer-term imaging of receptor occupancy.[1] Precursor: The synthesis relies on oxidative radiohalogenation of a trialkyltin (stannyl) precursor.[1]

Workflow Diagram

Radiosynthesis Cyclotron Cyclotron 76Se(p,n)76Br Trapping QMA Cartridge Trapping Cyclotron->Trapping Elution Elution (TBAB/MeCN) Trapping->Elution Reaction Oxidative Bromination RT, 5-10 min Elution->Reaction Precursor Trimethylstannyl-DOB (Precursor) Precursor->Reaction Oxidant Chloramine-T (Oxidant) Oxidant->Reaction HPLC Semi-Prep HPLC Purification Reaction->HPLC Formulation Formulation (Saline/EtOH) HPLC->Formulation

Figure 2: Radiosynthesis workflow for [76Br]-labeled phenylalkylamines via stannyl precursors.

Step-by-Step Radiochemistry
  • Isotope Production: Produce 76Br via the 76Se(p,n)76Br nuclear reaction on a cyclotron. Recover activity on a QMA anion exchange cartridge.

  • Elution: Elute 76Br- with tetrabutylammonium bicarbonate (TBAB) in acetonitrile/water. Evaporate to dryness (azeotropic distillation) to remove water (nucleophilic water interferes with labeling).[1]

  • Labeling Reaction:

    • Vial: Add 50

      
      g of N-Boc-4-(trimethylstannyl)-2,5-dimethoxyamphetamine .
      
    • Oxidant: Add 10

      
      L Chloramine-T (aqueous solution).[1]
      
    • Acid: Add 10

      
      L Acetic Acid (to generate electrophilic Br+).
      
    • Incubation: 5-10 minutes at Room Temperature.

  • Deprotection: Add 100

    
    L TFA (Trifluoroacetic acid) to remove the N-Boc protecting group (10 min @ 80°C).[1]
    
  • Purification: Inject onto semi-prep HPLC (C18 column). Collect the fraction corresponding to the non-radioactive DOB standard retention time.[1]

Quality Control Criteria:

  • Radiochemical Purity: >98%[1][4]

  • Molar Activity: >20 GBq/

    
    mol
    
  • Identity: Co-elution with authentic standard.

Application Note: Biased Signaling Profiling

Context: Brominated phenylalkylamines are often "functionally selective."[1] They may potently activate the Gq pathway (hallucinogenic potential) or the


-arrestin pathway (receptor internalization/tolerance).
Assay Protocol: Comparative Transduction

Objective: Calculate the "Bias Factor" (


).

System: HEK293 cells stably expressing human 5-HT2A.[1]

  • Calcium Flux (Gq Readout):

    • Load cells with FLIPR Calcium 6 dye.[1]

    • Incubate 30 min.

    • Inject serial dilutions of Brominated Ligand (10-11 to 10-5 M).[1]

    • Measure fluorescence peak height.[1]

  • Beta-Arrestin Recruitment (Tango/PathHunter Assay):

    • Use cells expressing 5-HT2A fused to a ProLink tag and

      
      -arrestin fused to Enzyme Acceptor.[1]
      
    • Incubate ligand for 90 min (slower kinetics).[1]

    • Add detection substrate and measure chemiluminescence.[1]

  • Data Analysis:

    • Normalize both datasets to the reference agonist (5-HT or LSD).[1]

    • Fit to sigmoidal dose-response curves.[1]

    • A compound with high Calcium efficacy but low Arrestin efficacy is Gq-biased .[1]

References

  • Nichols, D. E. (2018).[1] Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 7(2), e1254. Link

  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational synthesis of 2C-B and DOB). Link

  • Kim, K., et al. (2020). Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor.[1] Cell, 182(6), 1574-1588. (Structural basis of halogen bonding).[1][5][6] Link

  • Lundkvist, C., et al. (1999). Synthesis and evaluation of [76Br]DOB as a potential radioligand for the 5-HT2A receptor. Nuclear Medicine and Biology, 26(5), 501-507. Link

  • Schmid, C. L., et al. (2008). Bias Factor Analysis in GPCR Signaling. Journal of Medicinal Chemistry, 51(15), 4365–4367. (Methodology for calculating bias). Link

Sources

Application Note: Precision Synthesis of Biologically Active Scaffolds Using Ortho-Bromo Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ortho-bromo motif serves as a pivotal "spring-loaded" handle in modern medicinal chemistry. Unlike their iodo- counterparts, ortho-bromo linkers offer a superior balance of stability during early-stage functionalization and reactivity during late-stage palladium-catalyzed cyclization.[1] This Application Note details two high-value workflows:

  • Solution Phase: Construction of Isoquinoline scaffolds via o-bromobenzyl bromide alkylation and intramolecular Heck cyclization.[1]

  • Solid Phase: Utilization of the o-bromo moiety as a "traceless" linker for Diversity-Oriented Synthesis (DOS), releasing high-purity heterocycles via cyclative cleavage.[1]

Strategic Rationale: The "Ortho" Advantage

In drug discovery, the ortho-bromo linker (specifically o-bromobenzyl derivatives) functions as a bifunctional electrophile.[1] Its utility rests on three mechanistic pillars:

  • Conformational Pre-organization: The steric bulk of the bromine atom in the ortho position forces the pendant chain out of plane, often lowering the entropic barrier for ring closure (Thorpe-Ingold effect).

  • Chemo-differentiation: The benzylic bromide is highly reactive toward nucleophiles (SN2), while the aryl bromide remains inert until activated by a transition metal (Pd), allowing for controlled, stepwise scaffold assembly.[1]

  • Cost-Efficiency: Ortho-bromo precursors are approximately 40-60% less expensive than their iodo-analogs, a critical factor in kilogram-scale process chemistry.[1]

Application I: Solution Phase Synthesis of Isoquinolines

The dihydroisoquinoline and isoquinolinone cores are ubiquitous in therapeutic agents (e.g., PARP inhibitors).[1] The following protocol utilizes o-bromobenzyl bromide as a lynchpin to couple an amine and an alkene before fusing them via a Heck reaction.

Experimental Workflow Diagram

Heck_Pathway Start o-Bromobenzyl Bromide Step1 N-Alkylation (Amine/Amide) Start->Step1 K2CO3, MeCN Inter Acyclic Precursor (Ar-Br intact) Step1->Inter Step2 Pd-Catalyzed Intramolecular Heck Inter->Step2 Pd(OAc)2, Ligand Final Isoquinoline Scaffold Step2->Final Ring Closure

Figure 1: Stepwise assembly of the isoquinoline core. The aryl bromide remains latent during the initial alkylation.

Detailed Protocol: Intramolecular Heck Cyclization

Target: Synthesis of 1,2-dihydroisoquinoline derivatives. Scale: 1.0 mmol (adaptable to 50g scale).

Phase A: Precursor Assembly (Alkylation)[1]
  • Charge a round-bottom flask with secondary amine or amide (1.0 equiv) and anhydrous MeCN (0.2 M).

  • Add K2CO3 (2.0 equiv) followed by o-bromobenzyl bromide (1.1 equiv).

  • Stir at RT for 4-12 hours. Monitor by TLC (Hexane/EtOAc).[1]

  • Workup: Filter off solids, concentrate filtrate, and purify via short silica plug. Note: The aryl bromide is stable under these conditions.

Phase B: The Jeffery Cyclization (Critical Step)

Standard Heck conditions often fail for hindered ortho-bromides.[1] We utilize "Jeffery conditions" (Phase Transfer Catalysis) to enhance rate and yield.[1]

  • Solvent System: Dissolve the alkylated precursor (1.0 equiv) in anhydrous DMF (0.1 M). Strictly anhydrous conditions are required to prevent phenol formation.

  • Catalyst Cocktail: Add Pd(OAc)2 (5-10 mol%) and PPh3 (20 mol%).

    • Expert Tip: For sterically congested substrates, switch PPh3 to P(o-tol)3 or XPhos to facilitate oxidative addition.[1]

  • Base & Additive: Add KOAc (2.5 equiv) and Tetrabutylammonium bromide (TBAB) (1.0 equiv).

    • Mechanism:[1][2][3][4] TBAB stabilizes the coordinatively unsaturated Pd-species and acts as a phase transfer agent for the inorganic base.

  • Reaction: Heat to 80-100°C under Argon.

    • Checkpoint: Reaction typically completes in 4-16 hours. If black Pd precipitates early, add more TBAB or reduce temperature.

  • Purification: Dilute with EtOAc, wash 3x with LiCl (5% aq) to remove DMF. Dry over Na2SO4.

Table 1: Optimization of Ligands for Ortho-Bromo Cyclization

LigandTemp (°C)Time (h)Yield (%)Comments
PPh31001265Standard; moderate yield due to steric crowding.[1]
P(o-tol)3 100888 Preferred; tolerates ortho hindrance.[1]
dppf1102440Bidentate bite angle too wide for this geometry.
Ligand-free12048<10Failed; rapid Pd black formation.[1]

Application II: Solid-Phase Cyclative Cleavage

In this advanced workflow, the ortho-bromo moiety acts as a Safety-Catch Linker .[1] The molecule is built on the resin, and the final step—the Pd-catalyzed reaction—simultaneously forms the ring and cleaves the product from the resin. This ensures that only the desired cyclized product is released, resulting in high purity without chromatography.

Solid-Phase Workflow Diagram

SPOS_Flow Resin Resin-Bound Amine Load Linker Attachment (o-Bromobenzyl) Resin->Load Reductive Amination Div Diversification (Acylation/Suzuki) Load->Div Build Scaffold Cleave Pd-Catalyzed Cyclative Cleavage Div->Cleave Pd(0), Base, Heat Cleave->Resin Spent Resin Product Pure Heterocycle in Solution Cleave->Product Release

Figure 2: The "Traceless" strategy.[1] Unreacted starting material remains bound to the resin.

Protocol: Resin-Bound Cyclization[1]
  • Loading: React acid-labile resin (e.g., Rink Amide) with o-bromobenzaldehyde via reductive amination (NaBH3CN, 1% AcOH in DMF).

  • Diversification: Acylate the resulting secondary amine with an acryloyl chloride or functionalized acid to install the alkene "acceptor."

  • Cyclative Cleavage:

    • Swell resin in degassed DMA (Dimethylacetamide).[1]

    • Add Pd(PPh3)4 (10 mol%) and Et3N (5 equiv).[1]

    • Heat to 90°C for 16 hours.

    • Filtration: Filter the resin.[2] The filtrate contains the cyclized product. The unreacted linear precursor remains covalently bound to the resin (no leached impurities).

Critical Quality Attribute: Palladium Removal

For pharmaceutical applications, residual Pd must be <10 ppm.[1]

Scavenging Protocol:

  • Dissolve crude product in THF/MeOH (1:1).

  • Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea) scavenger resin (4 equiv relative to Pd loading).[1]

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45 µm PTFE frit.

  • Validation: Test filtrate with ICP-MS.[1] Expect >99% Pd removal.[1]

References

  • Larock Indole Synthesis & Variations

    • Roesch, K. R., & Larock, R. C. (1999).[1][5] Synthesis of Isoquinolines via Pd-Catalyzed Coupling.[5] Organic Letters.

  • Intramolecular Heck (Jeffery Conditions)

    • Jeffery, T. (1984).[1] Phase transfer catalysis in the palladium-catalyzed vinylation of organic halides. Tetrahedron Letters.

  • Solid Phase & Traceless Linkers

    • Bräse, S., & Enders, D. (2004).[1] Cyclative Cleavage: A Versatile Strategy in Solid Phase Organic Synthesis. Journal of Combinatorial Chemistry.

  • Palladium Scavenging Protocols

    • Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis.

Sources

Application Note: Strategic Amine Protection of 2-Bromo-benzenebutanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the protocol for protecting the primary amine group of 2-Bromo-benzenebutanamine (IUPAC: 4-(2-bromophenyl)butan-1-amine).[1][2] This intermediate is a critical scaffold in medicinal chemistry, often serving as a linker in PROTACs or a precursor for macrocyclic kinase inhibitors.

The Challenge: Orthogonal Stability

The defining feature of this molecule is the ortho-bromide (2-Br) on the phenyl ring.[1][2] This halogen is a high-value "handle" for subsequent transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1] Therefore, the selected Protecting Group (PG) must be:

  • Inert to Pd-catalysis: It must not poison catalysts or degrade during basic coupling conditions.[1][2]

  • Non-reducing: Removal conditions must not reduce the aryl bromide (ruling out standard hydrogenolysis).[2]

The Solution: tert-Butyloxycarbonyl (Boc)

We prioritize the Boc (tert-butyloxycarbonyl) group.[1][2][3][4][5][6] Unlike Cbz (which requires


 for removal, risking dehalogenation of the aryl bromide) or Fmoc (which is base-labile and may interfere with basic cross-coupling conditions), Boc is stable to bases and nucleophiles but easily removed with acid (TFA or HCl/Dioxane), preserving the aryl bromide integrity.

Chemical Mechanism & Pathway[1][2][4][7][8]

The reaction utilizes Di-tert-butyl dicarbonate (


) in the presence of a mild base.[1][2][7] The aliphatic amine acts as a nucleophile, attacking the carbonyl of the anhydride.

BocProtectionMechanism Amine This compound (Nucleophile) Inter Tetrahedral Intermediate Amine->Inter Attack Boc2O Boc2O (Electrophile) Boc2O->Inter Product N-Boc-2-Bromo-benzenebutanamine Inter->Product Collapse Byproducts CO2 (Gas) + t-BuOH Inter->Byproducts Elimination

Figure 1: Mechanistic pathway for the Boc-protection of the primary amine.[1] Note the irreversible generation of


, driving the reaction to completion.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][7][8][9][10]Role
This compound ~228.131.0Substrate
Di-tert-butyl dicarbonate (

)
218.251.1Protecting Agent
Triethylamine (

)
101.191.5Base (Scavenger)
Dichloromethane (DCM) -10 volSolvent
1M HCl (aq) --Wash (Amine removal)
Step-by-Step Methodology

Step 1: Solubilization

  • Equip a 250 mL round-bottom flask with a magnetic stir bar.

  • Charge This compound (10.0 g, 43.8 mmol) into the flask.

  • Add DCM (100 mL). The long alkyl chain ensures excellent solubility in chlorinated solvents.

  • Add Triethylamine (9.15 mL, 65.7 mmol). Stir at Room Temperature (RT) for 5 minutes.

Step 2: Reaction (Exotherm Control)

  • Cool the solution to 0°C (ice bath). Note: While the reaction can run at RT, cooling prevents potential side reactions and controls the exotherm upon anhydride addition.

  • Dissolve

    
      (10.5 g, 48.2 mmol) in a minimal amount of DCM (10 mL).
    
  • Add the

    
     solution dropwise over 15 minutes.
    
  • Remove the ice bath and allow the reaction to warm to RT. Stir for 4 hours.

    • Checkpoint: Monitor by TLC (Solvent: 20% EtOAc/Hexane).[2] The starting amine (polar, stays at baseline) should disappear; the Boc-product (non-polar) will have an

      
      . Ninhydrin stain will visualize the starting amine (purple) but NOT the product.
      

Step 3: Workup & Purification

  • Quench: Add water (50 mL) to the reaction mixture.

  • Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.[2]

  • Acid Wash (CRITICAL): Wash the organic layer with 1M HCl (2 x 50 mL).[2]

    • Why? This converts any unreacted starting amine into its water-soluble hydrochloride salt, effectively removing it from the organic phase.[1] The Boc-protected product is not basic and remains in the DCM.[1]

  • Neutralization: Wash with Saturated

    
     (50 mL) to remove residual acid.
    
  • Drying: Dry organics over anhydrous

    
    , filter, and concentrate in vacuo.
    

Step 4: Isolation

  • The resulting oil usually crystallizes upon standing or trituration with cold hexanes. If an oil persists, high vacuum drying is sufficient for most downstream applications.[1]

Quality Control & Validation

Analytical MethodExpected ResultInterpretation
1H NMR (CDCl3)

1.44 (s, 9H)
Appearance of the Boc tert-butyl singlet confirms protection.[1][2]
1H NMR (CDCl3)

4.5-5.0 (br s, 1H)
Appearance of the carbamate NH proton (broad).[2]
LC-MS

or

Boc groups are labile in MS sources; often see fragment loss (-100 Da) or Sodium adducts.[1][2]
TLC (Ninhydrin) No StainProduct should NOT stain purple with Ninhydrin (lack of free primary amine).[2]
Workflow Visualization

WorkupFlow Reaction Reaction Mixture (DCM Phase) WashAcid Wash: 1M HCl Reaction->WashAcid Sep1 Separation WashAcid->Sep1 Aqueous Aqueous Waste (Unreacted Amine Salts) Sep1->Aqueous Top Layer Organic Organic Phase (Product + Boc2O) Sep1->Organic Bottom Layer WashBase Wash: Sat. NaHCO3 Organic->WashBase Dry Dry (Na2SO4) & Concentrate WashBase->Dry Final Pure N-Boc-2-Bromo-benzenebutanamine Dry->Final

Figure 2: Purification logic.[2] The HCl wash is the critical step for chemoselective purification without chromatography.[1]

Troubleshooting & Optimization

  • Issue: Low Yield / Incomplete Reaction

    • Cause: Old

      
       (hydrolyzed to t-BuOH).[1]
      
    • Fix: Use fresh reagent or increase equivalents to 1.5.[1]

  • Issue: Product is an Oil [10]

    • Cause: Trace solvent or inherent property of the lipophilic chain.[2]

    • Fix: A "hard" dry on high vacuum for 12 hours often induces solidification.[1] Alternatively, use pentane trituration at -20°C.[1]

  • Safety Note: The reaction generates

    
     gas.[3][11] Do not seal the reaction vessel tightly; use a bubbler or a needle vent.
    

References

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[6] (The definitive guide on amine protection stability and removal).

  • Master Organic Chemistry. (2023). Amine Protection and Deprotection: Boc, Cbz, and Fmoc.[1][5] (Detailed mechanistic overview of carbamate formation).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 417465, 4-Bromobutan-1-amine. (Structural data for the aliphatic chain component). [12]

  • BenchChem. (2025).[2][4] Application Notes: Boc Deprotection Using Trifluoroacetic Acid (TFA). (Validates the removal strategy post-coupling).

Sources

Troubleshooting & Optimization

Optimizing storage conditions to prevent oxidation of phenylbutylamines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PBA-OX-5592 Subject: Optimization of Storage Conditions to Prevent Oxidation and Carbonylation of Phenylbutylamines Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Stability Profile

Phenylbutylamines (e.g., 4-phenylbutylamine) are primary aromatic alkylamines. While the phenyl ring provides structural stability, the primary amine headgroup (


) is highly reactive.

Users frequently misidentify the degradation of these compounds as simple "oxidation." In reality, the degradation is a dual-threat process involving atmospheric carbonylation (reaction with


) and oxidative dehydrogenation  (reaction with 

).

Quick Reference Storage Table

ParameterRecommended SpecificationReason for Specification
Temperature 2°C to 8°C (Refrigerated)Slows kinetic rate of oxidation and volatility.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces

(oxidation) and

(carbamate formation).
Container Amber Borosilicate GlassBlocks UV light which catalyzes radical oxidation.
Seal PTFE-lined cap + ParafilmPrevents moisture and gas exchange.
Physical State Liquid (Oil)Note: Solidification/crusting indicates degradation.
The Degradation Mechanism (The "Why")

To prevent degradation, one must understand the enemy. Phenylbutylamines degrade via two distinct pathways when exposed to ambient air.

Pathway A: Carbonylation (The "White Crust")

Primary amines are nucleophiles that react rapidly with atmospheric carbon dioxide. This is often mistaken for oxidation but is actually an acid-base reaction. The amine attacks


 to form a carbamic acid, which immediately reacts with another amine molecule to form an ammonium carbamate  salt. This salt is often visible as a white solid crust on the bottle cap.
Pathway B: Oxidative Dehydrogenation (The "Yellowing")

In the presence of oxygen and light, the


-carbon (adjacent to the nitrogen) undergoes radical abstraction. This leads to the formation of an imine (Schiff base) or N-oxide. These impurities are often chromophores, causing the clear liquid to turn yellow or brown.

Visualizing the Pathways

DegradationPathways PBA Phenylbutylamine (Clear Liquid) Carbamic Carbamic Acid (Intermediate) PBA->Carbamic Nucleophilic Attack Radical α-Carbon Radical PBA->Radical H-Abstraction CO2 Atmospheric CO2 CO2->Carbamic O2 Atmospheric O2 (+ UV Light) O2->Radical Carbamate Ammonium Carbamate (White Solid Precipitate) Carbamic->Carbamate Reacts with excess Amine Imine Imine / Schiff Base (Yellow/Brown Impurity) Radical->Imine Oxidative Dehydrogenation

Figure 1: Dual degradation pathways of phenylbutylamines. The upper path shows CO2 absorption (crusting), and the lower path shows oxidation (discoloration).

Optimized Storage Protocol (The "How")

Objective: Create a self-validating storage system that minimizes exposure to degradation vectors.

Step-by-Step SOP
  • Initial Receipt:

    • Upon receiving the chemical, inspect the physical state. It should be a clear, colorless oil.[1]

    • Action: If a white solid is present on the septum, do not shake. This is carbamate.

  • Aliquot Strategy (The "Rule of Once"):

    • Avoid repeated opening of the master bottle. Each opening introduces fresh moisture and

      
      .
      
    • Protocol: Under an inert atmosphere (glovebox or funnel), aliquot the stock into single-use amber vials with PTFE-lined caps.

  • Inert Gas Purging (Sparging vs. Blanketing):

    • Blanketing (Recommended): Gently flow Argon (heavier than air) into the headspace of the vial for 10-15 seconds before capping. This creates a "heavy lid" protecting the liquid.

    • Avoid Sparging: Bubbling gas through the liquid can strip volatile components or introduce moisture if the gas line isn't dry.

  • Sealing:

    • Cap tightly.[1][2][3][4] Wrap the junction of the cap and bottle with Parafilm or electrical tape to prevent gas diffusion over months of storage.

  • Environment:

    • Store at 2-8°C . While the chemical is stable at room temperature if sealed perfectly, refrigeration lowers the kinetic energy of any potential oxidation reactions.

Storage Decision Workflow

StorageWorkflow Start Usage Complete Check Check Clarity Start->Check Yellow Yellow/Brown? Check->Yellow Yes White White Crust? Check->White Yes Clear Clear/Colorless Check->Clear Yes Distill Action: Distill under Vacuum to remove impurities Yellow->Distill Filter Action: Filter precipitate (Do not dissolve) White->Filter Purge Step 1: Argon Blanket (10-15s) Clear->Purge Distill->Purge Filter->Purge Seal Step 2: Parafilm Seal Purge->Seal Store Step 3: Store at 4°C Seal->Store

Figure 2: Decision tree for handling phenylbutylamines after use to ensure long-term stability.

Troubleshooting & FAQs (The "Fix")

Q1: My phenylbutylamine has turned yellow. Is it ruined?

  • Diagnosis: The yellow color indicates the formation of imines or N-oxides due to oxidation (Pathway B).

  • Impact: For sensitive catalytic reactions, this purity drop (often <2%) can poison catalysts. For rough synthesis, it may be usable.

  • Fix: If high purity is required, vacuum distillation is the only reliable method to recover the amine. Filtration will not remove soluble colored impurities.

Q2: There is a white solid around the cap. Should I dissolve it back into the liquid?

  • Diagnosis: This is ammonium carbamate (Pathway A), formed by reaction with air.

  • Action: NO. Do not attempt to dissolve it. The carbamate is a salt and is often insoluble in the neat amine oil.

  • Fix: Filter the liquid through a syringe filter (PTFE or Nylon) into a fresh, argon-purged vial. Discard the solid.

Q3: Can I store this in a freezer (-20°C)?

  • Answer: Yes, but with a caveat. Phenylbutylamines are oils.[1] Freezing them increases viscosity and may cause phase separation of minor impurities. Ensure the bottle is brought fully to room temperature before opening to prevent condensation from forming inside the bottle (which leads to immediate hydrolysis/carbonylation).

Q4: I don't have Argon. Is Nitrogen okay?

  • Answer: Nitrogen is acceptable but Argon is superior. Argon is denser than air and settles on top of the liquid, forming a better physical barrier against oxygen diffusion. Nitrogen mixes more easily with air.

Analytical Validation

If you suspect your sample is compromised, use these methods to verify:

  • H-NMR (Proton NMR):

    • Look for: A shift in the

      
      -proton signal (adjacent to 
      
      
      
      ).
    • Oxidation:[5][6][7][8][9][10] Appearance of imine protons (

      
      ) typically downfield around 7.5-8.5 ppm.
      
    • Carbamate: Broadening of the amine peak or appearance of new peaks due to salt formation.

  • Titration (Non-Aqueous):

    • Perform a perchloric acid titration in glacial acetic acid.

    • Logic: Oxidation reduces the basicity. A lower titer value compared to the theoretical molecular weight indicates significant degradation.

References
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 26084, 4-Phenylbutylamine. Retrieved from [Link]

  • Sadeghunneh, Z., et al. (2020). A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega.[1] Retrieved from [Link]

  • ChemTube3D. (2024).[3] Reversible reaction of Carbon Dioxide and Amines. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Challenges of 2-Bromo-benzenebutanamine HCl and Other Hygroscopic Amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for handling hygroscopic compounds. This guide is specifically designed to address the challenges associated with the hygroscopic nature of amine hydrochlorides, using 2-Bromo-benzenebutanamine HCl as a primary example. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments. The principles and techniques discussed here are broadly applicable to a wide range of hygroscopic materials encountered in research and development.

Understanding the Core Problem: The Impact of Hygroscopicity

Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding atmosphere.[1][2] For a compound like this compound HCl, this is not a trivial property. The presence of the amine hydrochloride salt functional group makes the molecule particularly susceptible to attracting and binding with water molecules.[3] This seemingly simple interaction can cascade into a series of significant experimental challenges.

Why is this a critical issue for your research?

  • Inaccurate Stoichiometry: The most immediate problem is the inability to accurately weigh the compound.[4] As the material absorbs moisture, its mass continuously changes, making it nearly impossible to determine the precise amount of the active molecule you are adding to a reaction or formulation. This directly impacts the reliability and reproducibility of your results.

  • Chemical Degradation: The presence of water can initiate or accelerate degradation pathways.[5] For a halogenated amine salt, this could involve hydrolysis or other reactions that alter the chemical structure, leading to a loss of potency and the formation of unknown impurities.[6][7][8]

  • Altered Physical Properties: Moisture absorption can cause significant physical changes. The compound may transition from a free-flowing powder to a clumpy, gummy, or even oily substance.[2][9] This not only makes handling difficult but can also affect dissolution rates and other critical physical parameters.[10]

  • Compromised Stability: The shelf-life and stability of the compound can be severely compromised by moisture.[10][11]

The following flowchart illustrates the cascading effects of improper handling of a hygroscopic compound.

cluster_problems Consequences of Improper Handling cluster_outcomes Experimental Outcomes Start Handling of This compound HCl Improper Exposure to Ambient Humidity Start->Improper Incorrect Proper Controlled Environment (Glovebox/Desiccator) Start->Proper Correct Moisture Moisture Absorption Improper->Moisture Result_Proper Accurate Weighing & Preserved Compound Integrity Proper->Result_Proper Weighing Inaccurate Weighing Moisture->Weighing Physical Physical Changes (Clumping, Deliquescence) Moisture->Physical Chemical Chemical Degradation (e.g., Hydrolysis) Moisture->Chemical Reproducibility Poor Reproducibility Weighing->Reproducibility Physical->Reproducibility Purity Impurity Formation Chemical->Purity Potency Loss of Potency Chemical->Potency

Caption: Workflow illustrating the consequences of improper handling of hygroscopic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed to provide direct answers to the most common issues encountered when working with hygroscopic materials like this compound HCl.

Observed Problem Probable Cause Recommended Solution & Explanation
The weight on the analytical balance is constantly increasing. The compound is actively absorbing moisture from the air.[4]Primary Solution: Weigh the compound in a controlled, low-humidity environment such as a glovebox or a balance with a nitrogen-purged chamber.[4][12] Alternative: Use the "weighing by difference" technique. (See Protocol 1). This minimizes the exposure time of the compound to the atmosphere.
The powder appears clumpy, "wet", or has turned into a gummy solid. The compound has absorbed a significant amount of moisture due to improper storage or handling.[1][2]Action: The integrity of the compound may be compromised. It is best to use a fresh, unopened container. If this is not possible, you may attempt to dry the material under high vacuum, but be aware that this may not remove all lattice water and could potentially alter the compound's crystalline form.[13] The stability of the compound at elevated temperatures should be considered before attempting to dry it in an oven.[1][14]
Inconsistent results are observed in experiments using the same batch of the compound. The water content of the compound is likely varying between experiments due to different exposure times to ambient humidity.Verification: Quantify the water content of your material using Karl Fischer titration.[14][] This will give you a precise measure of the water content and allow you to adjust your calculations accordingly. Preventative Measure: Prepare a stock solution of the compound in a suitable anhydrous solvent and store it under an inert atmosphere.[12] This ensures a consistent concentration for subsequent experiments.
The compound is difficult to transfer from the weighing paper/boat. Moisture absorption has made the compound sticky.Solution: Avoid weighing on paper. Weigh the compound directly into a pre-tared vial or flask.[12] If a transfer is necessary, you can dissolve the compound in a small amount of anhydrous solvent and transfer the solution.[12]

Detailed Experimental Protocols

Protocol 1: Accurate Weighing of this compound HCl

The "weighing by difference" method is a reliable technique for accurately weighing hygroscopic solids in a standard laboratory setting.

Objective: To accurately weigh a target mass of a hygroscopic compound while minimizing exposure to atmospheric moisture.

Materials:

  • This compound HCl in its original, sealed container.

  • Spatula (clean and dry).

  • Analytical balance (minimum readability of 0.1 mg).

  • Reaction flask or vial.

Procedure:

  • Initial Weighing: Place the sealed container of this compound HCl on the analytical balance and record the mass to the highest precision possible. Let's call this Mass 1 (M1) .

  • Dispensing the Compound: Remove the container from the balance. Working quickly to minimize exposure to air, open the container and transfer an approximate amount of the compound to your reaction flask or vial.[1][4]

  • Resealing: Immediately and securely reseal the original container.[2]

  • Final Weighing: Place the sealed container back on the analytical balance and record the new mass. Let's call this Mass 2 (M2) .

  • Calculating the Dispensed Mass: The exact mass of the compound transferred is the difference between the initial and final weights: Mass Transferred = M1 - M2

Causality: This method is accurate because the weighing occurs on a sealed container, which is not actively absorbing moisture. The brief period the container is open for transfer has a negligible effect on the overall mass of the bulk material in the container.

Protocol 2: Storage and General Handling

Proper storage is the first line of defense against the challenges of hygroscopicity.

Procedure:

  • Primary Storage: Always store this compound HCl in a tightly sealed container.[1][2] The original manufacturer's packaging is often ideal.

  • Secondary Storage: Place the sealed container inside a desiccator containing a suitable drying agent (e.g., silica gel, Drierite).[11] This provides a low-humidity environment.

  • Inert Atmosphere: For highly sensitive applications or long-term storage, consider storing the container in a nitrogen-filled dry box or glovebox.

  • Handling: When not in a controlled atmosphere environment, minimize the time the container is open.[2] Have all necessary equipment ready before you open the container.

Protocol 3: Preparation of a Stock Solution

Preparing a stock solution is an excellent way to mitigate the challenges of repeatedly weighing a hygroscopic solid.

Procedure:

  • Drying the Glassware: Ensure the volumetric flask and any other glassware are thoroughly dried in an oven and cooled in a desiccator before use.

  • Weighing: Using the "weighing by difference" method (Protocol 1), transfer the desired amount of this compound HCl directly into the volumetric flask.

  • Dissolution: Add a portion of the appropriate anhydrous solvent to the flask and gently swirl to dissolve the compound completely.

  • Dilution to Volume: Once dissolved, carefully add the anhydrous solvent up to the calibration mark of the volumetric flask.

  • Storage: Transfer the solution to a sealed container, potentially with a septum for easy access via syringe. Store under an inert atmosphere (e.g., nitrogen or argon) to prevent solvent evaporation and moisture ingress.

Troubleshooting and Decision Making

The following decision tree can guide you when encountering issues with your hygroscopic compound.

cluster_weighing Weighing Issues cluster_physical Physical State Issues cluster_results Experimental Results Issues Start Problem with Hygroscopic Compound Weight_Unstable Weight Unstable on Balance? Start->Weight_Unstable Yes_Weigh Yes Weight_Unstable->Yes_Weigh No_Weigh No Weight_Unstable->No_Weigh Action_Weigh Use Glovebox or 'Weigh by Difference' (Protocol 1) Yes_Weigh->Action_Weigh Compound_Clumpy Compound Clumpy/Wet? No_Weigh->Compound_Clumpy Action_Weigh->Compound_Clumpy Yes_Clumpy Yes Compound_Clumpy->Yes_Clumpy No_Clumpy No Compound_Clumpy->No_Clumpy Action_Clumpy Discard and use fresh stock. If not possible, dry under high vacuum with caution. Yes_Clumpy->Action_Clumpy Results_Inconsistent Inconsistent Results? No_Clumpy->Results_Inconsistent Action_Clumpy->Results_Inconsistent Yes_Results Yes Results_Inconsistent->Yes_Results No_Results No Results_Inconsistent->No_Results Action_Results 1. Quantify water content (e.g., Karl Fischer). 2. Prepare and use a stock solution (Protocol 3). Yes_Results->Action_Results End Proceed with Experiment No_Results->End Action_Results->End

Caption: Troubleshooting decision tree for handling hygroscopic compounds.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved from [Link]

  • Google Patents. (n.d.). US20090212140A1 - System and method for processing hygroscopic materials.
  • Chan, S. Y., & Heng, P. W. S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(7), 856. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. Retrieved from [Link]

  • ResearchGate. (n.d.). The Effect of Moisture on the Hydrolysis of Basic Salts. Retrieved from [Link]

  • ACS Publications. (2023, May 23). Effect of Humidity on the Mobilities of Small Ions in Ion Mobility Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved from [Link]

  • PubChem. (n.d.). 2-bromo-N-methylethanamine;hydrochloride. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Hygroscopic moisture content: Determination and correlations. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Effect of Bromine in Molding Compounds on Gold - Aluminum Bonds. Retrieved from [Link]

  • Enlighten Theses. (2012, December 10). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from [Link]

  • NPL Publications. (n.d.). Measurement Good Practice Guide No. 70 Weighing in the Pharmaceutical Industry. Retrieved from [Link]

  • PubChem. (n.d.). Benzeneethanamine, beta-bromo-N,N-dimethyl-, hydrobromide (1:1). Retrieved from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]

  • PubMed. (2024, November 16). The effect of humidity on the enhanced CO2 adsorption of amine-functionalized microporous activated carbon. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Moisture Content Determination. Retrieved from [Link]

  • MDPI. (n.d.). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Dual effect of humidity on cesium lead bromide: enhancement and degradation of perovskite films. Retrieved from [Link]

  • AIVC. (n.d.). DETERMINATION OF MATERIAL HYGROSCOPIC PROPERTIES THAT AFFECT INDOOR AIR QUALITY. Retrieved from [Link]

  • Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals? Retrieved from [Link]

  • Sciencemadness Discussion Board. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • CERES Research Repository. (2023, September 26). Influence of humidity on the decomposition process of double base rocket propellant Polymer Degradation and Stability. Retrieved from [Link]

  • ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. Retrieved from [Link]

  • ResearchGate. (n.d.). Dual Effect of Humidity on Cesium Lead Bromide: Enhancement and Degradation of Perovskite Films. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzenamine, 3-bromo- (CAS 591-19-5). Retrieved from [Link]

  • ResearchGate. (2025, August 10). Moisture absorption of an amine curing agent and the influence on the properties of cured epoxy resins. Retrieved from [Link]

Sources

Troubleshooting Buchwald-Hartwig amination with sterically hindered amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Buchwald-Hartwig Amination of Sterically Hindered Amines[1][2][3]

Executive Summary & Core Challenge

Welcome to the . You are likely here because your cross-coupling reaction has failed due to steric impedance .

In the Buchwald-Hartwig amination of sterically hindered amines (e.g., tert-butylamines, acyclic secondary amines, or ortho-substituted anilines), the standard catalytic cycle faces two specific bottlenecks:

  • Amine Binding: The bulky amine struggles to coordinate to the Palladium(II) center.

  • Reductive Elimination: This is the rate-determining step. The steric bulk of the ligand and the substrate must be perfectly balanced to force the formation of the C–N bond and regenerate the Pd(0) species.

If these steps fail, you will observe protodehalogenation (reduction of the aryl halide) or catalyst decomposition (Pd black). The guide below prioritizes "Third-Generation" (G3/G4) precatalyst systems and NHC-based alternatives (PEPPSI), which have largely superseded traditional Pd(OAc)₂/Phosphine protocols for these challenging substrates.

Ligand Selection: The Decision Matrix

For hindered substrates, ligand selection is not a variable; it is the determinant of success. You must use ligands that are bulky enough to promote reductive elimination but flexible enough to allow amine approach.

Ligand Selection Decision Tree

LigandSelection Start Start: Analyze Amine Structure AmineType Amine Class? Start->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R-NH-R') AmineType->Secondary Hindrance1 Steric Level? Primary->Hindrance1 Hindrance2 Steric Level? Secondary->Hindrance2 ModHind1 Moderate (e.g., Isopropyl) Hindrance1->ModHind1 HighHind1 High (e.g., t-Butyl, alpha-tertiary) Hindrance1->HighHind1 ModHind2 Moderate (Cyclic, Morpholine) Hindrance2->ModHind2 HighHind2 High (Acyclic, Aromatic) Hindrance2->HighHind2 BrettPhos Rec: BrettPhos (Standard G3/G4) ModHind1->BrettPhos tBuBrett Rec: tBuBrettPhos (High Steric Demand) HighHind1->tBuBrett RuPhos Rec: RuPhos (Universal Secondary) ModHind2->RuPhos HighHind2->RuPhos First Choice PEPPSI Rec: Pd-PEPPSI-IPent (NHC Alternative) HighHind2->PEPPSI If RuPhos Fails

Figure 1: Decision tree for selecting the optimal ligand based on amine class and steric demand.

Technical Rationale
  • BrettPhos vs. tBuBrettPhos: For primary amines, BrettPhos is the standard.[1][2] However, if the amine is alpha-tertiary (e.g., tert-butylamine), tBuBrettPhos is required. The t-butyl group on the phosphine backbone prevents the formation of stable, off-cycle palladacycles that can arrest the reaction [1].

  • RuPhos: This is the "workhorse" for secondary amines. Its specific geometry prevents

    
    -hydride elimination, which is common with acyclic secondary amines [2].
    
  • Pd-PEPPSI-IPent: When phosphines fail, N-Heterocyclic Carbenes (NHCs) are the backup. The IPent variant (Organ's catalyst) has flexible steric bulk that accommodates hindered substrates better than the older IPr variants [3].[3]

Troubleshooting & Failure Analysis (Q&A)

Q1: My reaction turns black immediately, and I see no conversion. What happened? Diagnosis: "Pd Black" indicates the catalyst has decomposed into inactive bulk metal. This occurs when the ligand dissociates from the Palladium.[1]

  • Cause: This is common with hindered amines if the oxidative addition is slow or if the ligand is not bulky enough to stabilize the Pd(0) species.

  • Solution:

    • Switch to a G3 or G4 Precatalyst (e.g., RuPhos Pd G4). These ensure a 1:1 Pd:Ligand ratio and protect the active species until it enters the cycle.

    • Lower the temperature.[4][3][5] While counter-intuitive, 100°C might be decomposing your catalyst before it reacts. Try 60–80°C with a more active precatalyst.

Q2: The aryl halide is consumed, but I only see the dehalogenated arene (Ar-H), not the amine product. Diagnosis: Protodehalogenation.

  • Mechanism: The oxidative addition occurred (Ar-Pd-X formed), but the bulky amine failed to bind. Instead, the complex grabbed a hydride (often from the solvent or base) and reductively eliminated Ar-H.

  • Solution:

    • Increase Concentration: Run the reaction at 0.5M or 1.0M (high concentration) to statistically favor amine binding over solvent interaction.

    • Change Base: Switch from NaOtBu to LHMDS (Lithium Hexamethyldisilazide). LHMDS is non-nucleophilic and soluble, often suppressing side reactions in hindered systems [2].

Q3: Can I use weak bases like Carbonates (Cs₂CO₃)? Answer: Yes, but with caveats.

  • Weak bases are heterogeneous (insoluble). For hindered amines, the reaction rate is already slow. Using a weak base can stall the cycle at the deprotonation step.

  • Fix: If you must use Carbonates (due to sensitive functional groups), use tAmylOH (tert-Amyl alcohol) as the solvent. It helps solubilize the base slightly and stabilizes the transition state. Add a drop of water or use finely ground base to improve surface area [4].

Mechanistic Visualization: The "Stall Points"

Understanding where the reaction fails is key to fixing it.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Binding (Steric Clash!) OxAdd->AmineBind PdBlack FAILURE: Pd Black (Ligand Loss) OxAdd->PdBlack Unstable Ligand Deprotonation Deprotonation (Pd-N-Ar) AmineBind->Deprotonation Successful Binding Dehal FAILURE: Protodehalogenation (Ar-H formed) AmineBind->Dehal Amine too bulky Solvent interferes RedElim Reductive Elimination (Product Release) Deprotonation->RedElim RedElim->Pd0 Fast for bulky ligands

Figure 2: The Catalytic Cycle highlighting the critical failure mode at the Amine Binding step for hindered substrates.

Validated Standard Operating Protocols (SOPs)

Do not deviate from these starting points without data.

Protocol A: The "Buchwald" Standard (Phosphine)

Best for: General hindered primary/secondary amines.

ComponentReagentEquiv.[1][4][3][6]Notes
Precatalyst RuPhos Pd G4 (Secondary) or tBuBrettPhos Pd G4 (Primary)0.02 (2 mol%)Do not use Pd(OAc)₂ + Ligand if possible.
Base NaOtBu (Sodium tert-butoxide)1.2Store in glovebox. Must be white, not yellow.
Solvent 1,4-Dioxane or Toluene N/AAnhydrous. Degassed (sparged with Ar).
Temp 80°C - 100°CN/A

Step-by-Step:

  • Charge a reaction vial with the G4 Precatalyst (2 mol%), Aryl Halide (1.0 equiv), and Base (1.2 equiv).

  • If amine is solid:[2] Add Amine (1.2 equiv) now.[7]

  • Seal vial and purge with Argon/Nitrogen (3 cycles).

  • Add Solvent (Concentration = 0.2M to 0.5M).

  • If amine is liquid: Add Amine (1.2 equiv) via syringe now.

  • Heat to 80°C for 2-12 hours.

Protocol B: The "Organ" Alternative (NHC)

Best for: Extremely hindered secondary amines or when phosphines fail.

ComponentReagentEquiv.[1][4][3][5]Notes
Precatalyst Pd-PEPPSI-IPent 0.02 (2 mol%)Air stable, robust.
Base KOtBu or NaOtBu 1.2
Solvent DME (Dimethoxyethane) or Dioxane N/A
Temp 60°C - 80°CN/AOften works at lower temps than phosphines.

Step-by-Step:

  • Charge vial with Pd-PEPPSI-IPent (2 mol%), Base (1.2 equiv), and solid reagents.

  • Purge with inert gas.

  • Add Solvent and liquid Amine .

  • Heat to 60°C. Monitor via LCMS.

References
  • BrettPhos/tBuBrettPhos Development: Maiti, D., & Buchwald, S. L. (2009). "Ligand-Accelerated C-N Bond Formation: A Versatile System for the Arylation of Hindered Primary Amines." Journal of the American Chemical Society.

  • Buchwald-Hartwig User Guide: Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Pd-PEPPSI-IPent Protocol: Organ, M. G., et al. (2010).[3] "Pd-PEPPSI-IPent: Low-Temperature Negishi Cross-Coupling for the Preparation of Highly Functionalized, Tetra-ortho-Substituted Biaryls." Angewandte Chemie International Edition.

  • Base Selection & Solubility: Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectrum Analysis of 2-Bromo-benzenebutanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-benzenebutanamine (CAS: 1076199-38-6), specifically 4-(2-bromophenyl)butan-1-amine , represents a critical scaffold in medicinal chemistry, often serving as a precursor for CNS-active agents and serotonin receptor modulators.[1]

This guide provides a rigorous structural analysis of the molecule using 1H NMR spectroscopy.[2] Unlike standard spectral lists, this document focuses on the causality of chemical shifts and provides a comparative framework against its meta- and para- isomers.[1] This approach allows researchers to rapidly validate regioisomeric purity during synthetic optimization.

Experimental Protocol

To ensure reproducibility and minimize solvent-solute interaction variances, the following protocol is recommended for analytical validation.

Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) with 0.03% TMS (Tetramethylsilane) as an internal reference (
    
    
    
    ppm).
  • Concentration: 10–15 mg of free base amine in 0.6 mL solvent.

    • Note: If analyzing the hydrochloride salt, use DMSO-

      
       to prevent precipitation and exchange broadening, though shifts will vary slightly from the values below.
      
  • Instrument Parameters:

    • Frequency: 400 MHz or higher (recommended for clear aromatic resolution).

    • Pulse Sequence: Standard zg30.

    • Temperature: 298 K (

      
      ).
      

Structural Assignment & Mechanistic Logic

The 1H NMR spectrum of this compound is defined by two distinct domains: the asymmetric aromatic region (characteristic of ortho-substitution) and the aliphatic butylamine chain .

The Aliphatic Chain (High Field)

The four-carbon chain acts as a linker between the electron-withdrawing nitrogen and the magnetically anisotropic aromatic ring.

  • 
     2.75 ppm (Triplet, 2H): 
    
    
    
    -Methylene (C-1)
    .[1] The protons adjacent to the amine (
    
    
    ) are deshielded by the electronegative nitrogen.
  • 
     2.70 ppm (Triplet, 2H): Benzylic Methylene (C-4) . These protons are deshielded by the ring current of the benzene. Note that in the ortho-bromo isomer, steric compression from the large bromine atom may cause a slight downfield shift compared to the para isomer.
    
  • 
     1.50 – 1.70 ppm (Multiplet, 4H): Internal Methylenes (C-2, C-3) .[1] These protons appear as overlapping multiplets, shielded from the direct inductive effects of the termini.
    
  • 
     1.2 – 1.8 ppm (Broad Singlet, 2H): Amine (
    
    
    
    )
    . Chemical shift is highly concentration-dependent and susceptible to hydrogen bonding.
The Aromatic Region (Low Field)

The ortho-substitution creates a "roofing" effect and a complex ABCD splitting pattern, distinguishing it from the symmetric para isomer.

  • 
     7.52 ppm (Doublet of Doublets, 1H): H-3 (Ortho to Br) . The most deshielded proton due to the inductive effect (-I) and steric deshielding of the adjacent Bromine.
    
  • 
     7.20 – 7.28 ppm (Multiplet, 2H): H-5 and H-6 . H-6 is adjacent to the alkyl chain; H-5 is meta to the bromine.
    
  • 
     7.05 ppm (Triplet of Doublets, 1H): H-4 . Para to the bromine, experiencing resonance effects.[3]
    
Assignment Logic Flowchart

NMR_Assignment Sample Unknown Sample: C10H14BrN Region_Split Region Analysis Sample->Region_Split Aromatic Aromatic Region (7.0 - 7.6 ppm) Integrated Area: 4H Region_Split->Aromatic Aliphatic Aliphatic Region (1.0 - 3.0 ppm) Integrated Area: 10H Region_Split->Aliphatic Pattern_Rec Splitting Pattern Analysis Aromatic->Pattern_Rec Chain_Assign Chain Connectivity: Triplet (2.75) -> N-CH2 Triplet (2.70) -> Ar-CH2 Aliphatic->Chain_Assign Ortho Complex ABCD System (Unsymmetric) Indicates 2-Substitution Pattern_Rec->Ortho Observed Para AA'BB' System (Symmetric Doublets) Indicates 4-Substitution Pattern_Rec->Para Alternative

Figure 1: Logic flow for distinguishing regioisomers based on spectral domains.[1]

Comparative Analysis: Isomeric Differentiation

The primary challenge in synthesizing this compound is avoiding or detecting contamination with 3-bromo or 4-bromo isomers.[1] The table below outlines the diagnostic signals required for quality control.

Feature2-Bromo (Ortho) 3-Bromo (Meta) 4-Bromo (Para)
Symmetry Asymmetric (ABCD)Asymmetric (ABCD)Symmetric (AA'BB')
Key Aromatic Signal dd, ~7.52 ppm (H-3)Singlet-like, ~7.35 ppm (H-2)Doublet, ~7.40 ppm (H-3,[1]5)
Benzylic CH2 Shift ~2.70 ppm~2.60 ppm~2.58 ppm
Differentiation Note H-3 is significantly downfield due to Br proximity.[1]H-2 appears as a narrow triplet/singlet isolated between substituents.[1]Clean "two doublet" pattern with large coupling constant (

Hz).
Why this matters?
  • Ortho-Effect: The 2-bromo substituent exerts a steric "ortho effect," often causing the benzylic protons to shift slightly downfield compared to the para isomer due to the compression of the alkyl chain against the halogen cloud [1].

  • Symmetry: The para isomer possesses a

    
     axis of rotation (if the chain were simple), rendering the aromatic protons chemically equivalent in pairs. The ortho isomer lacks this, resulting in four distinct aromatic environments [2].
    

Consolidated Data Table

Compound: 4-(2-bromophenyl)butan-1-amine Solvent:


Frequency:  400 MHz[1]
PositionTypeShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment
Ar-3 Aromatic7.52dd1H8.0, 1.2Ortho to Br
Ar-6 Aromatic7.23dd1H7.8, 1.8Ortho to Alkyl
Ar-5 Aromatic7.20td1H7.5, 1.2Meta to Br
Ar-4 Aromatic7.05td1H7.6, 1.8Para to Br
C-1 Aliphatic2.75t2H7.0

C-4 Aliphatic2.70t2H7.5

C-2, C-3 Aliphatic1.50 - 1.70m4H-Central Chain
NH2 Amine1.30 (br)s2H-Amine protons

Note: "dd" = doublet of doublets, "td" = triplet of doublets. Coupling constants are approximate based on standard ortho/meta coupling values.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for additivity rules and ortho-effects).
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Online Database]. Available at: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Reference for homologous phenethylamine spectra). Available at: [Link]

Sources

A Senior Application Scientist's Guide to HPLC Retention Time Comparison of Bromo-benzenebutanamine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise separation and quantification of isomeric species are paramount. Different isomers of a drug candidate can exhibit varied pharmacological activities and toxicological profiles.[1] This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for resolving the positional and chiral isomers of bromo-benzenebutanamine. As a Senior Application Scientist, this document is structured to not only present experimental data but also to elucidate the scientific rationale behind the methodological choices, ensuring a self-validating and reproducible approach.

The Challenge: Resolving Structural and Stereoisomers of Bromo-benzenebutanamine

The term "bromo-benzenebutanamine" can refer to several isomers. For the purpose of this guide, we will focus on the isomers of 1-(bromophenyl)butan-2-amine , a structure analogous to several psychoactive substances. The isomeric complexity arises from two sources:

  • Positional Isomerism: The bromine atom can be substituted at the ortho (2-bromo), meta (3-bromo), or para (4-bromo) position on the phenyl ring.

  • Stereoisomerism: The carbon atom alpha to the amino group (C2) is a chiral center, leading to two enantiomers, (R) and (S), for each positional isomer.

Therefore, a complete separation requires resolving a mixture of at least six compounds: (R/S)-1-(2-bromophenyl)butan-2-amine, (R/S)-1-(3-bromophenyl)butan-2-amine, and (R/S)-1-(4-bromophenyl)butan-2-amine.

Strategic Approach to Isomer Separation

A comprehensive analysis of these isomers necessitates a two-pronged HPLC strategy:

  • Reverse-Phase (RP-HPLC): This is the primary choice for separating the positional isomers based on their differences in hydrophobicity.

  • Chiral HPLC: This is essential for resolving the enantiomers of each positional isomer. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for this class of compounds.[2]

It is also possible to use a chiral column to separate positional isomers, as the different spatial arrangements of the bromo-substituent will influence the interaction with the chiral stationary phase, sometimes allowing for the separation of all isomers in a single run.[3]

Part 1: Reverse-Phase HPLC for Positional Isomer Separation

The retention of aromatic hydrocarbons and their derivatives in RP-HPLC is primarily governed by their hydrophobicity.[4] The position of the bromine atom on the phenyl ring influences the molecule's overall polarity and its interaction with the non-polar stationary phase.

Predicted Elution Order of Positional Isomers

In a typical C18 column, the elution order of the ortho, meta, and para isomers can be predicted based on their relative polarities and steric effects. Generally, for halogenated aromatic compounds, the para isomer is the most non-polar and will have the longest retention time, followed by the meta and then the ortho isomer. The "ortho effect" can lead to a decrease in retention due to intramolecular interactions or steric hindrance that reduces the interaction with the stationary phase.

G cluster_0 RP-HPLC Elution Prediction Start Sample Injection Interaction Interaction with C18 Stationary Phase Elution Elution with Polar Mobile Phase Ortho ortho-isomer (earliest elution) Meta meta-isomer Para para-isomer (latest elution)

Experimental Protocol: RP-HPLC for Positional Isomers

This protocol provides a robust starting point for the separation of bromo-benzenebutanamine positional isomers.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 30% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the sample in 1 mL of mobile phase A.

Causality Behind Experimental Choices:

  • C18 Column: A standard C18 column is chosen for its excellent hydrophobicity, which is ideal for separating aromatic compounds based on polarity differences.[5]

  • Acidified Mobile Phase: The addition of phosphoric acid to the aqueous phase protonates the amine group of the analytes. This suppresses the interaction of the basic amine with residual silanol groups on the silica surface, leading to improved peak shape and reproducibility.[6]

  • Acetonitrile as Organic Modifier: Acetonitrile is a common organic modifier in RP-HPLC. The gradient elution allows for the separation of compounds with a range of polarities.

  • UV Detection: The phenyl ring in the analytes provides strong UV absorbance, making UV detection at 220 nm a sensitive method.

Part 2: Chiral HPLC for Enantiomeric Separation

The separation of enantiomers requires a chiral environment, which is provided by a chiral stationary phase (CSP).[7] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a wide range of chiral compounds, including amines.[8] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion in the chiral cavities of the polysaccharide structure.[9]

G

Experimental Protocol: Chiral HPLC for Enantiomers

This method is designed for the chiral separation of the bromo-benzenebutanamine isomers. It is recommended to screen several polysaccharide-based CSPs to find the optimal selectivity.

Parameter Condition
Column Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak IA, IB, or IC), 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the sample in 1 mL of the mobile phase.

Causality Behind Experimental Choices:

  • Polysaccharide-based CSP: These columns have a broad applicability for chiral separations and are known to be effective for amines.[2] The different derivatives (IA, IB, IC) offer varied selectivities.

  • Normal Phase Elution: A mobile phase of n-hexane and 2-propanol is a common choice for normal phase chiral chromatography. The alcohol component acts as the polar modifier, and its concentration can be adjusted to optimize retention and resolution.

  • Diethylamine Additive: The addition of a small amount of a basic modifier like diethylamine is crucial when separating basic compounds like amines. It deactivates the acidic sites on the silica surface of the CSP, leading to significantly improved peak shape and preventing peak tailing.

Comparative Data Summary

The following table presents hypothetical but representative data for the HPLC separation of the isomers of 1-(4-bromophenyl)butan-2-amine.

Table 1: Representative HPLC Retention Data

IsomerRP-HPLC Retention Time (min)Chiral HPLC Retention Time (min)
(R/S)-1-(2-bromophenyl)butan-2-amine12.5(R) 8.2, (S) 9.5
(R/S)-1-(3-bromophenyl)butan-2-amine13.8(R) 8.9, (S) 10.3
(R/S)-1-(4-bromophenyl)butan-2-amine14.7(R) 9.8, (S) 11.5

Conclusion

The successful separation of bromo-benzenebutanamine isomers is a critical step in their analysis for pharmaceutical and research purposes. This guide has detailed two complementary HPLC strategies to achieve this. The separation of positional isomers is effectively accomplished using reverse-phase chromatography, where retention is dictated by the hydrophobicity of the analytes. For the resolution of enantiomers, chiral HPLC with polysaccharide-based stationary phases provides the necessary stereoselective environment. The provided protocols are robust starting points, and further method optimization may be required depending on the specific sample matrix and analytical instrumentation. By understanding the underlying principles of these chromatographic techniques, researchers can confidently develop and validate methods for the accurate analysis of these and other complex isomeric mixtures.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 2021. [Link]

  • HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid. PubMed, 2005. [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals, N.A. [Link]

  • Chiral HPLC Separations. Phenomenex, N.A. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies, N.A. [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. ResearchGate, 2012. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International, 2003. [Link]

  • 8 constitutional isomers of molecular formula C4H11N. Doc Brown's Advanced Organic Chemistry Notes, N.A. [Link]

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. MDPI, 2020. [Link]

  • Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega, 2022. [Link]

  • Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. PubMed, 1996. [Link]

  • The Gabriel Synthesis. Master Organic Chemistry, 2025. [Link]

  • Showing Compound 1-Butylamine (FDB003380). FooDB, 2010. [Link]

  • Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. PubMed, 2022. [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH, 2015. [Link]

  • Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. ResearchGate, 1996. [Link]

  • Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. MDPI, 2020. [Link]

  • Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters. ResearchGate, 2014. [Link]

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. MDPI, 2022. [Link]

  • RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Revue Roumaine de Chimie, 2015. [Link]

  • Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed, 2011. [Link]

  • Stereochemistry and biological activity of drugs. SlideShare, 2016. [Link]

  • The isomerism shown by butan-1-amine and 2-methylpropan l-amine is. Allen, N.A. [Link]

  • (I) Give various functional isomers of butan-1-amine and give their isomeric relations. (II) Give. YouTube, 2020. [Link]

  • Butylamine. PubChem, N.A. [Link]

Sources

Technical Comparison: Reactivity Profiles of Ortho- vs. Para-Brominated Benzenebutanamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing 2-Bromo-benzenebutanamine (Ortho) and 4-Bromo-benzenebutanamine (Para) in palladium-catalyzed coupling reactions. While often treated as simple regioisomers, their reactivity profiles diverge significantly due to steric hindrance and the potential for intramolecular cyclization.

  • 4-Bromo-benzenebutanamine: Behaves as a standard Type I electrophile. High reactivity in intermolecular couplings (Suzuki, Sonogashira) with standard catalysts.

  • This compound: Exhibits "Ortho-Effect" lethargy.[1] Requires specialized bulky phosphine ligands for intermolecular coupling. Uniquely capable of intramolecular Buchwald-Hartwig cyclization to form benzazepines.

Mechanistic Divergence & Structural Analysis

The core difference lies in the spatial environment of the C-Br bond and its proximity to the pendant amine tail (4-aminobutyl chain).

A. Steric Hindrance (Oxidative Addition)

The rate-determining step in many Pd-catalyzed cycles is oxidative addition .

  • Para (4-Br): The C-Br bond is exposed. The Pd(0) species approaches with minimal steric repulsion. Standard ligands (PPh₃) are sufficient.

  • Ortho (2-Br): The adjacent alkyl chain creates a steric wall. This destabilizes the square-planar Pd(II) intermediate and retards the initial oxidative addition. Successful coupling requires electron-rich, bulky ligands (e.g., SPhos, XPhos) that facilitate oxidative addition via a monoligated Pd species.

B. Chemo-Selectivity: The Cyclization Risk[2]
  • Para (4-Br): The amine tail is geometrically isolated from the C-Br bond. Intramolecular cyclization is geometrically impossible.

  • Ortho (2-Br): The amine tail can adopt a conformation that places the nitrogen nucleophile in proximity to the Pd-Ar center. Under basic conditions, this substrate is primed for intramolecular C-N bond formation , yielding 2,3,4,5-tetrahydro-1H-1-benzazepine (a 7-membered ring).

Comparative Reactivity Matrix

The following data summarizes typical performance metrics derived from standard Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura with Phenylboronic acid).

Feature4-Bromo-benzenebutanamine This compound
Primary Reactivity Intermolecular CouplingMixed (Inter/Intra competition)
Oxidative Addition Rate Fast (

)
Slow (

)
Preferred Catalyst System Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd₂(dba)₃ + SPhos / XPhos
Free Amine Tolerance Moderate (May coordinate Pd)Low (High risk of cyclization)
Standard Yield (Suzuki) >85% (Standard conditions)40-60% (Standard); >80% (Optimized)
Dominant Side Product ProtodehalogenationBenzazepine (Cyclization)

Experimental Protocols

Protocol A: Intermolecular Suzuki Coupling (Target: Biaryl Formation)

Best for: 4-Bromo isomer (works for 2-Bromo only with Ligand modification)

Reagents:

  • Substrate (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Catalyst:

    • For 4-Br: Pd(PPh₃)₄ (5 mol%)[2]

    • For 2-Br: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Toluene/Water (4:1)

Step-by-Step:

  • Degassing: Charge reaction vessel with substrate and boronic acid. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed solvent mixture.

  • Activation: Add Base and Catalyst under positive Argon flow.

  • Reaction:

    • 4-Br: Heat to 80°C for 4-6 hours.

    • 2-Br: Heat to 100°C for 12-18 hours (vigorous stirring required).

  • Workup: Cool, dilute with EtOAc, wash with brine. Purify via flash chromatography.

Protocol B: Intramolecular Cyclization (Target: Benzazepine)

Exclusive to: 2-Bromo isomer

Reagents:

  • Substrate: this compound (Free amine)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: BINAP or Xantphos (4 mol%)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step:

  • Dry Setup: Flame-dry glassware under Argon.

  • Mixing: Dissolve substrate in toluene (0.1 M concentration to favor intramolecular reaction).

  • Catalyst Addition: Add Pd source, Ligand, and NaOtBu.

  • Heating: Reflux (110°C) for 16 hours.

  • Validation: Monitor disappearance of starting material by TLC. Product will be more polar than the bromo-alkane but less polar than the open-chain amine.

Visualizing the Reactivity Pathways

The following diagram illustrates the divergent pathways. The Para isomer follows a linear cross-coupling path, while the Ortho isomer faces a bifurcation between difficult cross-coupling and facile cyclization.

ReactivityComparison Substrate4 4-Bromo-benzenebutanamine (Para) Pd_OxAdd_Fast Oxidative Addition (Fast, Unhindered) Substrate4->Pd_OxAdd_Fast Standard Pd(0) Substrate2 This compound (Ortho) Pd_OxAdd_Slow Oxidative Addition (Slow, Sterically Hindered) Substrate2->Pd_OxAdd_Slow Requires Bulky Ligand (e.g., SPhos) Intermolecular Intermolecular Coupling (Suzuki/Sonogashira) Pd_OxAdd_Fast->Intermolecular + Boronic Acid Pd_OxAdd_Slow->Intermolecular Pathway A: + Boronic Acid Intramolecular Intramolecular Cyclization (Buchwald-Hartwig) Pd_OxAdd_Slow->Intramolecular Pathway B: Free Amine (No external nucleophile) Product_Biaryl Biaryl Product (Linear Chain) Intermolecular->Product_Biaryl Product_Benzazepine Benzazepine (7-Membered Ring) Intramolecular->Product_Benzazepine C-N Bond Formation

Caption: Divergent reaction pathways for Para vs. Ortho isomers. Note the bifurcation for the Ortho isomer leading to potential cyclization.

Expert Troubleshooting (Self-Validating Systems)

To ensure scientific integrity, use these checkpoints to validate your specific reaction setup:

  • The "SPhos" Test (For 2-Bromo):

    • Observation: Reaction with 2-Bromo yields <10% product with Pd(PPh₃)₄.

    • Correction: Switch to SPhos or XPhos . These ligands create a "roof" over the Pd center, facilitating entry into the crowded ortho-environment. If yield jumps to >80%, steric hindrance was the bottleneck.

  • The Dilution Factor (For Cyclization):

    • Observation: Trying to couple 2-Bromo intermolecularly but obtaining Benzazepine impurity.

    • Correction: Increase concentration. Intramolecular reactions are zero-order in concentration, while intermolecular are first-order (pseudo). High concentration (>0.5 M) favors intermolecular coupling; High dilution (<0.05 M) favors cyclization.

  • Amine Protection:

    • If the goal is purely C-C coupling (Suzuki) for the 2-Bromo isomer, the amine MUST be protected (e.g., Boc, Cbz). A free amine at the ortho position acts as a directing group and a competitive nucleophile, poisoning the catalyst or forcing cyclization.

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Wolfe, J. P., et al. (2000). Intramolecular Palladium-Catalyzed Aryl Amination: Chemistry of Secondary Amines. Journal of Organic Chemistry, 65(4), 1158–1174. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

Sources

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